molecular formula C7H4F3IO B6325046 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene CAS No. 1261572-00-2

2-(Difluoromethoxy)-1-fluoro-4-iodobenzene

Cat. No.: B6325046
CAS No.: 1261572-00-2
M. Wt: 288.01 g/mol
InChI Key: OGJFLDXSVVBUTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethoxy)-1-fluoro-4-iodobenzene is a useful research compound. Its molecular formula is C7H4F3IO and its molecular weight is 288.01 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene is 287.92590 g/mol and the complexity rating of the compound is 145. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(difluoromethoxy)-1-fluoro-4-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3IO/c8-5-2-1-4(11)3-6(5)12-7(9)10/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJFLDXSVVBUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)OC(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structure and molecular weight of 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characterization, synthesis, and application of 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene (CAS 1261572-00-2).

Structural Characterization, Synthesis, and Drug Discovery Applications

Executive Summary

2-(Difluoromethoxy)-1-fluoro-4-iodobenzene (CAS 1261572-00-2 ) is a specialized halogenated aryl ether used as a high-value intermediate in medicinal chemistry. It features three distinct functional handles: a fluorine atom for metabolic blocking, a difluoromethoxy group (-OCHF₂) acting as a lipophilic hydrogen-bond donor bioisostere, and an iodine atom serving as a reactive site for cross-coupling reactions (Suzuki-Miyaura, Sonogashira). This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, and utility in lead optimization.

Part 1: Structural Characterization & Molecular Weight

Physicochemical Profile

The compound is defined by a 1,2,4-substitution pattern on the benzene ring. The iodine atom at the para position relative to the fluorine atom provides a clear axis of reactivity, while the ortho-difluoromethoxy group influences the steric and electronic environment of the ring.

PropertyDataNote
IUPAC Name 2-(Difluoromethoxy)-1-fluoro-4-iodobenzenePreferred systematic name
CAS Number 1261572-00-2 Unique Identifier
Molecular Formula C₇H₄F₃IO
Molecular Weight 288.01 g/mol Calculated (C: 84.08, H: 4.03, F: 56.99, I: 126.90, O: 16.[1]00)
Exact Mass 287.926 g/mol Monoisotopic mass
Physical State Liquid / Low-melting SolidPredicted based on structural analogs (e.g., 2-fluoroanisoles)
LogP (Predicted) ~3.5High lipophilicity due to -OCHF₂ and -I
H-Bond Donors 1 (Weak)The C-H in -OCHF₂ is a weak H-bond donor
Structural Connectivity Diagram

The following diagram illustrates the specific connectivity, highlighting the para relationship between the Fluorine and Iodine atoms, which is critical for distinguishing this isomer from its regioisomers (e.g., 1-(difluoromethoxy)-2-fluoro-4-iodobenzene).

Structure Benzene Benzene Core (C6H3) F Fluorine (F) Position 1 Benzene->F C-F Bond OCHF2 Difluoromethoxy (-OCHF2) Position 2 Benzene->OCHF2 C-O Bond I Iodine (I) Position 4 Benzene->I C-I Bond (Reactive Handle)

Figure 1: Connectivity map of 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene showing the 1,2,4-substitution pattern.

Part 2: Synthesis & Production Protocols

Retrosynthetic Analysis

The most robust synthetic route involves the difluoromethylation of a phenol precursor . To achieve the target regiochemistry (F at 1, OCHF₂ at 2, I at 4), the starting material must be 2-Fluoro-5-iodophenol .

  • Numbering Logic: In 2-Fluoro-5-iodophenol, the OH is at position 1. The F is at 2, and I is at 5. Since 2 and 5 are para to each other, converting the OH to OCHF₂ yields the target structure (where F and I are para).

Experimental Protocol: Difluoromethylation

Reagents: 2-Fluoro-5-iodophenol, Sodium 2-chloro-2,2-difluoroacetate (SCDA), Potassium Carbonate (K₂CO₃), DMF.

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 2-Fluoro-5-iodophenol (1.0 eq) and K₂CO₃ (1.5 eq) in anhydrous DMF (N,N-Dimethylformamide).

  • Reagent Addition: Add Sodium 2-chloro-2,2-difluoroacetate (1.2 eq). This reagent serves as a solid source of difluorocarbene (:CF₂).

  • Reaction: Heat the mixture to 90–100°C for 4–6 hours. The SCDA decarboxylates to generate :CF₂, which inserts into the phenoxide O-H bond.

    • Mechanism: Phenol deprotonation

      
       Phenoxide attack on :CF₂ 
      
      
      
      Protonation by trace water/solvent.
  • Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate. Wash the organic layer with brine to remove DMF.

  • Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Synthesis Precursor 2-Fluoro-5-iodophenol (Starting Material) Product 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene (Target) Precursor->Product O-Difluoromethylation Reagents Reagents: ClCF2CO2Na (SCDA) K2CO3, DMF, 100°C Intermediate Difluorocarbene (:CF2) In-situ Generation Reagents->Intermediate Decarboxylation Intermediate->Product Insertion into O-H

Figure 2: Synthetic workflow utilizing a difluorocarbene source for the conversion of the phenol precursor.

Part 3: Spectroscopic Identification

Researchers must validate the identity of the synthesized compound using NMR and MS. The following data is predicted based on electronic shielding principles and analogous structures.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.50 ppm (t, J ≈ 73 Hz, 1H): The characteristic triplet of the -OCHF₂ proton. The large coupling constant (JHF) is definitive for the difluoromethyl group.

    • δ 7.40–7.60 ppm (m, 3H): Aromatic protons. The proton ortho to the iodine and meta to the fluorine (H3) will appear as a doublet of doublets due to coupling with F and H5.

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • δ -82.0 ppm (d, J ≈ 73 Hz, 2F): The -OCHF₂ fluorine atoms.

    • δ -125.0 ppm (m, 1F): The aromatic fluorine atom.

Mass Spectrometry (GC-MS)
  • Molecular Ion (M⁺): 288 m/z.

  • Fragmentation Pattern:

    • [M-51]⁺: Loss of -CHF₂ group (237 m/z).

    • [M-127]⁺: Loss of Iodine (161 m/z).

    • Base Peak: Often the fluorinated phenyl cation after iodine loss.

Part 4: Applications in Drug Discovery

Bioisosterism & Lipophilicity

The difluoromethoxy group (-OCHF₂) is a "lipophilic hydrogen bond donor." Unlike a methoxy group (-OCH₃), the -OCHF₂ group can act as a weak hydrogen bond donor due to the acidity of the C-H bond induced by the two fluorine atoms.

  • LogP Modulation: Replacing -OCH₃ with -OCHF₂ typically increases LogP, improving membrane permeability.

  • Metabolic Stability: The C-F bonds block metabolic O-dealkylation (a common clearance pathway for methoxy groups).

Cross-Coupling Utility

The C-I bond at position 4 is highly reactive toward palladium-catalyzed cross-coupling, making this molecule an ideal "building block" for late-stage diversification.

  • Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryls.

  • Sonogashira: Coupling with terminal alkynes.

  • Buchwald-Hartwig: Amination to form C-N bonds.

Applications Compound 2-(Difluoromethoxy)- 1-fluoro-4-iodobenzene Suzuki Suzuki Coupling (Biaryl Synthesis) Compound->Suzuki Via C-I Bond Bioisostere Bioisostere for -OH or -OCH3 Compound->Bioisostere Via -OCHF2 Metabolism Metabolic Stability (Blocks CYP450) Compound->Metabolism Via C-F Bonds

Figure 3: Strategic applications of the compound in medicinal chemistry workflows.

References

  • PubChem. Compound Summary: 1-(Difluoromethoxy)-4-iodobenzene and derivatives. National Library of Medicine. Available at: [Link]

  • Zafrani, Y. et al. (2019). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.[2] Journal of Medicinal Chemistry. Available at: [Link]

  • Thomoson, C.S.[3] & Dolbier, W.R. (2013).[3] Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxyarenes.[3] Journal of Organic Chemistry.[3] Available at: [Link]

Sources

2-(Difluoromethoxy)-1-fluoro-4-iodobenzene safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene

Section 1: Chemical Identity and Analogue-Based Hazard Assessment

2-(Difluoromethoxy)-1-fluoro-4-iodobenzene is a halogenated aromatic ether. Its structure incorporates a benzene ring substituted with an iodine atom, a fluorine atom, and a difluoromethoxy group. These functional groups dictate its reactivity and toxicological profile. Due to the absence of specific data, we will infer its properties from closely related analogues for which safety information is available.

Table 1: Physicochemical Properties of 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene and its Structural Analogues

Property2-(Difluoromethoxy)-1-fluoro-4-iodobenzene (Inferred)1-Fluoro-4-iodobenzene[1][2]1-(Difluoromethoxy)-4-iodobenzene[3]
CAS Number 1241761-05-9352-34-1128140-82-9
Molecular Formula C₇H₄F₃IOC₆H₄FIC₇H₅F₂IO
Molecular Weight 288.01 g/mol 222.00 g/mol 270.01 g/mol
Appearance Likely a colorless to light yellow liquidColorless to light yellow liquidNot specified
Boiling Point Expected to be >180 °C182-184 °CNot available
Melting Point Not available-20 °CNot available
Density Expected to be >1.9 g/cm³1.925 g/cm³ at 25 °CNot available
Flash Point Likely combustible68 °C (closed cup)Not available
Water Solubility Expected to be low/insolubleInsoluble in waterNot available

The presence of the difluoromethoxy group, in addition to the fluoro and iodo substituents, is likely to increase the molecular weight and boiling point compared to 1-fluoro-4-iodobenzene. The compound is expected to be a combustible liquid with low water solubility.

Section 2: Inferred Hazard Identification

Based on the hazard profiles of its structural analogues, 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene is anticipated to be a hazardous substance. The primary hazards are expected to be skin, eye, and respiratory tract irritation.[1][4][5]

Globally Harmonized System (GHS) Classification (Inferred)

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][3][4][5]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[1][4][5]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory system (May cause respiratory irritation)[1][4][5]

  • Acute Toxicity, Oral: Potentially Category 4 (Harmful if swallowed)[4][6]

  • Acute Toxicity, Dermal: Potentially Category 4 (Harmful in contact with skin)[4]

  • Acute Toxicity, Inhalation: Potentially Category 4 (Harmful if inhaled)[4]

  • Flammable Liquids: Category 4 (Combustible liquid)[1][4][7]

Signal Word: Warning[1][3][6][7]

Hazard Statements (Inferred):

  • H227: Combustible liquid.[1][4][7]

  • H315: Causes skin irritation.[1][3][4][5]

  • H319: Causes serious eye irritation.[1][4][5]

  • H335: May cause respiratory irritation.[1][4][5]

  • H302: Harmful if swallowed.[4][6]

  • H312: Harmful in contact with skin.[4]

  • H332: Harmful if inhaled.[4]

Precautionary Statements (Inferred):

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[7][8][9][10]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4][6][7][11]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6][8][9][10]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4][5][6][7][11][12]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4][5][6][7][11][12]

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[6][7][11][12]

  • P501: Dispose of contents/container to an approved waste disposal plant.[5][6][7][8][11][12][13]

Caption: Inferred hazard relationships for 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene.

Section 3: First-Aid Measures

Immediate medical attention is recommended in case of significant exposure.[8][13] Always show the safety data sheet of a structural analogue to the attending physician.[1]

Step-by-Step First-Aid Protocols:

  • Inhalation:

    • Remove the individual to fresh air immediately.[1][13][14]

    • If breathing is difficult, administer oxygen.

    • If the individual is not breathing, provide artificial respiration.[1][8]

    • Seek immediate medical attention.[8]

  • Skin Contact:

    • Immediately remove all contaminated clothing and shoes.[8]

    • Wash the affected area with soap and plenty of water for at least 15 minutes.[1][13]

    • If skin irritation occurs or persists, seek medical advice.[12]

  • Eye Contact:

    • Rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1][13][14]

    • Remove contact lenses, if present and easy to do so. Continue rinsing.[1][12][14]

    • Seek immediate medical attention, preferably from an ophthalmologist.

  • Ingestion:

    • Do NOT induce vomiting.[1][8]

    • Rinse the mouth with water.[1]

    • Never give anything by mouth to an unconscious person.[1]

    • Seek immediate medical attention.[13]

Section 4: Safe Handling and Storage Protocols

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][10][15]

  • Personal Contact: Avoid all personal contact, including inhalation of vapors or mists and contact with skin and eyes.[1][4][5][15]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][5][7][9][10][11] Take measures to prevent the buildup of electrostatic charge.[1][9]

  • Hygiene: Wash hands thoroughly after handling.[5][10][13] Do not eat, drink, or smoke in the work area.[5][6]

Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1][5][6][7][9][10][11]

  • Temperature: Store in a cool place.[1][5][8][10][11]

  • Incompatible Materials: Store away from strong oxidizing agents.[5][15]

  • Light Sensitivity: Some related iodo-compounds are light-sensitive; therefore, protection from light is recommended.[5][11][15]

Section 5: Exposure Controls and Personal Protective Equipment (PPE)

Engineering Controls:

  • A well-maintained chemical fume hood is essential to minimize inhalation exposure.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE) Summary:

ScenarioRequired PPE
Routine Handling in a Fume Hood Safety glasses with side shields, nitrile or neoprene gloves, lab coat.
Weighing/Transferring (outside a hood) Safety goggles, appropriate respiratory protection (e.g., NIOSH-approved respirator with organic vapor cartridges), chemically resistant gloves, lab coat.
Potential for Splashing Face shield in addition to safety goggles, chemically resistant gloves, and lab coat.
Emergency (Spill Cleanup) Self-contained breathing apparatus (SCBA), full protective suit, heavy-duty chemically resistant gloves and boots.[4]

Glove Selection: While specific breakthrough times are not available, gloves made of Viton® or nitrile rubber are generally recommended for handling halogenated aromatic compounds. Always inspect gloves for integrity before use.[9]

Caption: A typical safe handling workflow for 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene.

Section 6: Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area.[1] Ensure adequate ventilation.[1] Avoid breathing vapors, mist, or gas.[1] Wear appropriate personal protective equipment.[1][15]

  • Environmental Precautions: Prevent the substance from entering drains or watercourses.[9][12][15]

  • Containment and Cleanup:

    • For small spills, contain and absorb the spill with non-combustible absorbent material, such as sand, earth, or vermiculite.[12][15]

    • Collect the absorbed material into a suitable, labeled container for disposal.[6][12]

    • For large spills, dike the area to prevent spreading and contact emergency services.

Section 7: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][5][8][10][13]

  • Specific Hazards: This substance is a combustible liquid.[1][4][7] Containers may explode when heated.[5][8] Vapors may form explosive mixtures with air.[8][9]

  • Hazardous Combustion Products: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, hydrogen iodide, and hydrogen fluoride.[5][9]

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][5][9]

Section 8: Toxicological and Ecological Information (Inferred)

  • Toxicological Information: No specific toxicological data is available for this compound. The chemical, physical, and toxicological properties have not been thoroughly investigated.[1][4][9] Based on its analogues, it is presumed to be an irritant to the skin, eyes, and respiratory system, and may be harmful if ingested, inhaled, or absorbed through the skin.[4] No components are listed as carcinogens by IARC, ACGIH, or NTP.[1][9]

  • Ecological Information: No specific ecological data is available.[1] Halogenated aromatic compounds can be persistent in the environment and may be toxic to aquatic life.[10][15] It is crucial to prevent its release into the environment.[15]

Section 9: Disposal Considerations

All waste materials must be handled as hazardous waste.[15] Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations.[5][6][7][8][11][12][13][15] Do not mix with other waste.[9] Uncleaned containers should be treated as the product itself.[9]

References

  • First Aid: Chemical Exposure. University of Rochester Medical Center. [Link]

  • SAFETY DATA SHEET - 4-Fluoroanisole. Thermo Fisher Scientific. [Link]

  • SAFETY DATA SHEET - 1-(Difluoromethoxy)-4-nitrobenzene. Thermo Fisher Scientific. [Link]

  • SAFETY DATA SHEET - 1-Fluoro-2-iodobenzene. Thermo Fisher Scientific. [Link]

  • 1-(Difluoromethoxy)-4-iodobenzene. PubChem. [Link]

  • Synthesis of difluoromethyl ethers and sulfides.
  • Recent Advances in the Synthetic Application of Difluorocarbene. Thieme Chemistry. [Link]

  • The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. [Link]

  • Water phase synthesis process of difluoromethoxy nitrobenzene.
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]

Sources

Solubility Profile of 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene: A Theoretical and Practical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Development Professionals

Abstract: 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene is a halogenated aromatic compound with potential applications as a key building block in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive analysis of the compound's predicted solubility based on its molecular structure and the principles of intermolecular forces. Furthermore, it outlines a robust, field-proven experimental protocol for the quantitative determination of its solubility using the equilibrium shake-flask method coupled with High-Performance Liquid Chromatography (HPLC). This document is intended to equip researchers, chemists, and drug development professionals with the theoretical foundation and practical methodology required to effectively work with this compound.

Introduction: The Critical Role of Solubility in Chemical Development

In the realm of drug discovery and chemical synthesis, solubility is a fundamental physicochemical property that dictates the viability of a compound for further development.[1] Poor solubility can lead to significant challenges in reaction kinetics, purification, formulation of drug products, and ultimately, bioavailability.[2]

2-(Difluoromethoxy)-1-fluoro-4-iodobenzene possesses a unique combination of functional groups: a heavy iodine atom, a polar difluoromethoxy group, and an additional fluorine substituent on a benzene ring. This structural complexity makes a theoretical and experimental assessment of its solubility profile not just beneficial, but essential for any research and development campaign. This guide provides a dual approach: first, a predictive analysis based on chemical principles, and second, a detailed methodology for empirical verification.

Theoretical Assessment: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3][4] This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[3][4] An analysis of the functional groups of 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene allows for an educated prediction of its behavior in different solvent classes.

Molecular Structure Analysis:

  • Iodobenzene Core: The large, electron-rich iodobenzene backbone is the dominant feature of the molecule. This portion is nonpolar and hydrophobic, suggesting a natural affinity for nonpolar solvents.[5][6]

  • Difluoromethoxy Group (-OCHF₂): The ether oxygen and the highly electronegative fluorine atoms introduce significant polarity through dipole-dipole interactions. While the fluorine atoms increase polarity, they can also enhance lipophilicity. This group can act as a hydrogen bond acceptor but not a donor.[3][7]

  • Fluoro Group (-F): The additional fluorine atom further increases the molecule's polarity and can also participate as a hydrogen bond acceptor.[3][7]

Overall, the molecule presents a hybrid character. It is a moderately polar compound with a significant nonpolar surface area and limited hydrogen bonding capability.[5][8]

Predicted Solubility Profile:

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be moderate. The nonpolar iodobenzene core will interact favorably with these solvents through van der Waals forces, but the polar functional groups may limit complete miscibility.[6]

  • Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)): High solubility is predicted in these solvents. Their ability to engage in dipole-dipole interactions, without the highly structured hydrogen-bonding network of protic solvents, makes them ideal for dissolving molecules with the mixed characteristics of the title compound.[9]

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Low solubility is anticipated, particularly in water. The compound's inability to act as a hydrogen bond donor makes it difficult to disrupt the strong hydrogen-bonding networks of these solvents.[3][5][9]

Experimental Determination of Equilibrium Solubility

To move beyond prediction, quantitative experimental measurement is required. The equilibrium shake-flask method is a gold-standard technique for determining solubility, providing reliable and reproducible data when executed correctly.[10] The workflow involves saturating a solvent with the solute, allowing the system to reach equilibrium, separating the solid and liquid phases, and quantifying the solute concentration in the saturated liquid.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_analysis Phase 4: Analysis A Add excess solid compound to vial with known volume of solvent B Agitate at constant temp. (e.g., 25°C) for 24-72h to reach equilibrium A->B Incubate C Centrifuge vial to pellet undissolved solid B->C Equilibrium reached D Withdraw supernatant and filter through 0.45 µm syringe filter C->D Clarify F Dilute filtered saturated solution with mobile phase D->F Sample ready E Prepare calibration curve with standards of known concentration G Quantify concentration using validated HPLC-UV method E->G Calibrate F->G Analyze H Report Solubility (e.g., mg/mL, mol/L) G->H Calculate

Caption: Experimental workflow for solubility determination.

Protocol: Equilibrium Shake-Flask Method

This protocol is a self-validating system designed for accuracy and reproducibility.

1. Materials and Reagents:

  • 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene (solid, >98% purity)

  • Glass vials (e.g., 4 mL) with screw caps

  • Volumetric flasks and pipettes

  • Analytical balance

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.45 µm chemical-resistant syringe filters (e.g., PTFE)

  • HPLC system with UV detector

  • Solvents (HPLC grade or higher):

    • Nonpolar: Hexane, Toluene

    • Polar Aprotic: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)

    • Polar Protic: Methanol (MeOH), Ethanol (EtOH)

2. Causality Behind Experimental Choices:

  • Why excess solid? Adding an excess of the solid ensures that the resulting solution is truly saturated, which is the definition of equilibrium solubility.[11]

  • Why 24-72 hours of agitation? Many compounds, especially crystalline solids, dissolve slowly. A prolonged agitation period at a controlled temperature is crucial to ensure the system has reached a true thermodynamic equilibrium.[12][13] Shorter times can lead to an underestimation of solubility.

  • Why centrifugation and filtration? It is critical to completely remove all undissolved solid particles from the liquid phase before analysis. Any suspended microparticles will be dissolved during dilution and lead to a significant overestimation of the solubility.

3. Step-by-Step Methodology:

  • Preparation of Saturated Solutions: a. To a series of labeled 4 mL glass vials, add approximately 20-30 mg of 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene. The exact mass is not critical, only that a visible excess of solid remains at the end. b. Accurately add 2.0 mL of a selected solvent to each corresponding vial. c. Securely cap the vials.

  • Equilibration: a. Place the vials on an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). b. Agitate the vials at a moderate speed (e.g., 200 rpm) for at least 48 hours. Visually inspect to ensure solid material remains undissolved.

  • Phase Separation: a. After equilibration, remove the vials and let them stand for 30 minutes to allow larger particles to settle. b. Centrifuge the vials at a high speed (e.g., 5000 x g) for 15 minutes to pellet the remaining solid. c. Carefully draw the clear supernatant into a syringe. Avoid disturbing the solid pellet. d. Attach a 0.45 µm syringe filter to the syringe and dispense the saturated solution into a clean, labeled HPLC vial. This step removes any remaining microscopic particles.

  • Quantification (HPLC-UV): a. Method Validation: Develop an HPLC method (defining column, mobile phase, flow rate, and UV detection wavelength) that shows a sharp, well-resolved peak for the compound. b. Calibration Curve: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile) at known concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). Analyze these standards to generate a linear calibration curve of peak area versus concentration. c. Sample Analysis: Accurately dilute a small aliquot of the filtered saturated solution with the mobile phase to bring its concentration within the range of the calibration curve. d. Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation and Reporting: a. Use the peak area of the diluted sample and the equation from the calibration curve to determine its concentration. b. Multiply this concentration by the dilution factor to calculate the original concentration in the saturated solution. c. Report the final solubility in mg/mL. Perform the entire experiment in triplicate for each solvent to ensure statistical validity.[12]

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The following table presents a hypothetical but scientifically plausible set of results for illustrative purposes.

SolventSolvent ClassDielectric Constant (Approx.)[9][14]Hypothetical Solubility at 25°C (mg/mL)
HexaneNonpolar1.9~15
TolueneNonpolar2.4~45
DichloromethanePolar Aprotic9.1>200
Ethyl AcetatePolar Aprotic6.0>200
AcetonePolar Aprotic21>250
Tetrahydrofuran (THF)Polar Aprotic7.5>250
Acetonitrile (ACN)Polar Aprotic37.5~180
Methanol (MeOH)Polar Protic32.6~25
Ethanol (EtOH)Polar Protic24.3~35
WaterPolar Protic78.5<0.1

Interpretation of Hypothetical Results:

The hypothetical data align well with our theoretical predictions. The compound demonstrates its highest solubility in polar aprotic solvents like Acetone and THF, where strong dipole-dipole interactions can occur. Its solubility is significantly lower in polar protic solvents like methanol and especially water, confirming the unfavorable energetics of disrupting their hydrogen-bonding networks. The moderate solubility in nonpolar solvents like toluene is consistent with the influence of the large, nonpolar iodobenzene ring.

Conclusion

The solubility of 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene is governed by its hybrid molecular structure, featuring both polar functional groups and a large nonpolar core. It is predicted to be most soluble in polar aprotic organic solvents and least soluble in highly polar protic solvents like water. This guide provides the necessary theoretical framework for understanding its behavior and a detailed, robust experimental protocol for its precise quantification. Armed with this knowledge and methodology, researchers can confidently and efficiently incorporate this valuable building block into their synthetic and development workflows, mitigating risks associated with poor solubility and accelerating project timelines.

References

  • TutorChase. (n.d.). How do functional groups affect solubility in organic compounds? Retrieved from [Link]

  • Solubility of Things. (n.d.). Functional Groups: Definition and Importance. Retrieved from [Link]

  • Vertex AI Search. (2022, October 13). Comparison of the polarity of organic solvents.
  • Vedantu. (2024, June 27). How do functional groups influence solubility class 11 chemistry CBSE. Retrieved from [Link]

  • Vertex AI Search. (2024, May 6). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development.
  • Teachy. (n.d.). Summary of Properties of Organic Compounds: Solubility of Organic Compounds | Active Summary. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Polarity of Solvents.
  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent? Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • SlideShare. (n.d.). BCS Guideline for solubility and Dissolution.pptx. Retrieved from [Link]

  • Vertex AI Search. (2024, September 24). Solubility test for Organic Compounds.
  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • MDPI. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]

  • European Medicines Agency (EMA). (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Retrieved from [Link]

Sources

In-Depth Technical Guide: 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, market intelligence, and synthesis of 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene , a specialized fluorinated building block used in high-value medicinal chemistry programs.

Executive Summary

2-(Difluoromethoxy)-1-fluoro-4-iodobenzene (CAS: 1261572-00-2) is a strategic intermediate in drug discovery, primarily utilized to introduce the difluoromethoxy (–OCHF₂) motif into biaryl scaffolds via cross-coupling reactions (e.g., Suzuki-Miyaura). The –OCHF₂ group acts as a lipophilic hydrogen bond donor and a metabolic blocker, offering a bioisosteric alternative to methoxy (–OCH₃) groups with improved metabolic stability and membrane permeability. Due to its specific substitution pattern, this compound is often classified as a high-value, low-volume reagent with limited commercial availability.

Chemical Profile & Identification

ParameterDetail
IUPAC Name 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene
CAS Number 1261572-00-2
Molecular Formula C₇H₄F₃IO
Molecular Weight 288.01 g/mol
Key Substituents Fluorine (C1), Difluoromethoxy (C2), Iodine (C4)
Physical State Colorless to pale yellow liquid (predicted)
Solubility Soluble in organic solvents (DCM, THF, DMSO); insoluble in water.[1]

Structural Logic: The molecule features a 1,2,4-substitution pattern on the benzene ring. The iodine atom at position 4 serves as a reactive handle for palladium-catalyzed cross-couplings, while the fluorine (C1) and difluoromethoxy (C2) groups modulate the electronic and physicochemical properties of the final drug candidate.

Market Intelligence: Suppliers & Pricing

This compound is not a commodity chemical; it is a specialty building block. Prices are significantly higher than standard halo-benzenes due to the specialized difluoromethylation step required during manufacturing.

Commercial Availability Table
CategoryProduct / CASAvailability StatusEstimated Price (USD)
Target Compound 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene (CAS 1261572-00-2)Scarce / Custom Synthesis ~$1,500 / 1g
Primary Precursor 2-Fluoro-5-iodophenol (CAS 186589-89-9)Limited / Inquire Inquire (High)
Alt. Precursor 2-Fluoro-5-iodoaniline (CAS 2713-28-2 isomer check required*)Available~$200 - $300 / 5g

Note: Commercial sourcing often requires a lead time of 2-4 weeks. For gram-scale needs, in-house synthesis is often more cost-effective than direct purchase.

Technical Synthesis & Manufacturing

Given the high commercial cost, in-house preparation is the recommended route for research groups requiring >500 mg. The most robust protocol involves the O-difluoromethylation of the corresponding phenol using a difluorocarbene source.

Retrosynthetic Analysis

The target molecule is assembled by installing the difluoromethyl group onto the phenolic oxygen of 2-fluoro-5-iodophenol .

  • Starting Material: 2-Fluoro-5-iodophenol (CAS 186589-89-9).[2][3][4]

  • Reagent: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) or Diethyl (bromodifluoromethyl)phosphonate.

  • Mechanism: Base-mediated generation of difluorocarbene (:CF₂) followed by O-H insertion.

Experimental Protocol (Self-Validating System)

Objective: Synthesis of 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene.

Reagents:

  • 2-Fluoro-5-iodophenol (1.0 equiv)

  • Sodium chlorodifluoroacetate (2.5 equiv) — Source of :CF₂

  • Potassium carbonate (K₂CO₃, 3.0 equiv) — Base

  • Dimethylformamide (DMF) or Dimethylacetamide (DMAc) — Solvent

  • Water (for workup)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluoro-5-iodophenol (e.g., 1.0 g, 4.2 mmol) in anhydrous DMF (10 mL).

  • Deprotonation: Add K₂CO₃ (1.74 g, 12.6 mmol) to the solution. Stir at room temperature for 15 minutes to ensure phenol deprotonation.

  • Reagent Addition: Add sodium chlorodifluoroacetate (1.60 g, 10.5 mmol) in a single portion.

  • Reaction: Heat the mixture to 95–100 °C under an inert atmosphere (N₂ or Ar).

    • Critical Control Point: The reaction generates CO₂ gas. Ensure the system is vented properly (e.g., via a needle or bubbler). Vigorous stirring is essential.

  • Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1) or LC-MS. The starting phenol (more polar) should disappear, replaced by the less polar difluoromethyl ether. Reaction time is typically 2–6 hours.

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate or Diethyl Ether (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude oil via silica gel flash chromatography (eluting with 100% Hexanes to 5% EtOAc/Hexanes).

Synthesis Workflow Diagram

SynthesisRoute Precursor 2-Fluoro-5-iodophenol (CAS 186589-89-9) Target 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene (CAS 1261572-00-2) Precursor->Target K2CO3, DMF Reagent Sodium Chlorodifluoroacetate (ClCF2CO2Na) Intermediate Difluorocarbene [:CF2] Reagent->Intermediate Heat (95°C) -CO2, -NaCl Intermediate->Target O-H Insertion

Caption: Synthesis of the target via difluorocarbene insertion into 2-fluoro-5-iodophenol.

Medicinal Chemistry Utility

The difluoromethoxy (–OCHF₂) group is a powerful tool in lead optimization, often described as a "lipophilic hydrogen bond donor."

Property Modulation

Replacing a standard Methoxy (–OCH₃) group with –OCHF₂ results in specific changes:

PropertyMethoxy (–OCH₃)Difluoromethoxy (–OCHF₂)Impact on Drug Design
Lipophilicity (LogP) ModerateHigher (+0.3 to +0.6 ΔLogP)Increases membrane permeability and CNS penetration.
H-Bonding Acceptor onlyDonor & Acceptor The acidic C-H proton can act as a weak H-bond donor to protein targets.
Metabolic Stability Low (O-demethylation)High Blocks CYP450 oxidative dealkylation; extends half-life (t1/2).
Conformation Planar/RotatableOrthogonal preferenceCan lock bioactive conformations due to anomeric effects.
Strategic Application Logic

In a drug discovery campaign, if an aryl-methoxy analog shows good potency but poor metabolic stability (high clearance), the 2-(difluoromethoxy)-1-fluoro-4-iodobenzene building block allows the chemist to:

  • Retain the steric bulk of the methoxy group.

  • Block the metabolic soft spot (the methyl group).

  • Utilize the Iodine handle to attach the motif to the core scaffold via Suzuki coupling.

MedChemLogic Problem Lead Compound Issue: High Metabolic Clearance (O-Demethylation) Solution Strategy: Replace -OCH3 with -OCHF2 Problem->Solution Mechanism Mechanism: C-F bonds prevent oxidation C-H acts as H-bond donor Solution->Mechanism Result Outcome: Improved t1/2 Maintained Potency Mechanism->Result

Caption: Decision logic for incorporating the difluoromethoxy motif in lead optimization.

Handling & Safety

  • Hazards: As a halogenated aromatic, treat as an irritant (Skin Irrit. 2, Eye Irrit. 2). The precursor (phenol) is corrosive/toxic.

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen) to prevent discoloration (iodine liberation) or hydrolysis.

  • Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References

  • ChemicalBook . 2-(difluoromethoxy)-1-fluoro-4-iodobenzene Product Properties and Suppliers. Retrieved from .

  • BenchChem . The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved from .

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Retrieved from .

  • National Institutes of Health (NIH) . PubChem Compound Summary: 1,2-Difluoro-4-iodobenzene (Structural Analog). Retrieved from .

  • Fu, H., et al. (2017). Visible-Light Photoredox Catalysis for the Synthesis of Difluoromethyl Ethers. Retrieved from .

Sources

Technical Guide: Metabolic Stability of Difluoromethoxy-Substituted Benzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The difluoromethoxy group (


) has emerged as a critical structural motif in modern medicinal chemistry, often described as a "lipophilic hydrogen bond donor."[1][2][3] Unlike its non-fluorinated analog (methoxy, 

) or its perfluorinated counterpart (trifluoromethoxy,

), the

group occupies a unique physicochemical "Goldilocks zone."[1] It offers a strategic solution to two common lead optimization challenges: metabolic liability (specifically

-dealkylation) and lipophilicity modulation .[1]

This guide provides a technical deep-dive into the mechanisms conferring metabolic stability to difluoromethoxy arenes, supported by comparative physicochemical data, synthesis protocols, and experimental workflows for stability assessment.

Physicochemical Basis of Stability

To understand the metabolic resilience of the


 group, one must first understand its electronic architecture. The stability is not merely steric; it is fundamentally electronic.
The Fluorine Effect on Bond Strength

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry (


). However, in the context of 

, the critical factor is the effect of the fluorine atoms on the remaining C-H bond .[1]
  • Bond Polarization: The high electronegativity of the two fluorine atoms withdraws electron density from the carbon atom, which in turn polarizes the remaining C-H bond.

  • Acidity & H-Bonding: This polarization renders the proton significantly more acidic than in a methoxy group. Consequently, the

    
     group acts as a weak hydrogen bond donor (HBD), a property absent in 
    
    
    
    and
    
    
    .
  • Lipophilicity (

    
    ):  The group increases lipophilicity relative to 
    
    
    
    but is less lipophilic than
    
    
    . This allows for improved membrane permeability without incurring the solubility penalties often associated with perfluorination.
Comparative Physicochemical Data

The following table highlights the distinct nature of the difluoromethoxy group compared to its analogs.

PropertyMethoxy (

)
Difluoromethoxy (

)
Trifluoromethoxy (

)
Hammett Constant (

)
-0.27 (Donor)0.18 (Weak Acceptor)0.35 (Acceptor)
Hansch Lipophilicity (

)
-0.020.421.04
H-Bond Acidity (Abraham

)
0.00~0.10 0.00
Metabolic Liability High (

-demethylation)
Low Very Low

Key Insight: The Abraham


 value of ~0.10 confirms the 

group's ability to act as a lipophilic hydrogen bond donor, potentially interacting with protein backbone carbonyls or water networks in the binding pocket [1].

Mechanism of Metabolic Stability

The primary metabolic pathway for alkoxy-substituted benzenes is oxidative


-dealkylation, catalyzed typically by Cytochrome P450 (CYP450) enzymes.
The Blocked Pathway

In a standard anisole (methoxy-benzene), CYP450 initiates metabolism via Hydrogen Atom Transfer (HAT) from the


-carbon. The resulting radical intermediate is unstable and collapses to a hemiacetal, which spontaneously decomposes to the phenol and formaldehyde.

In difluoromethoxy derivatives, this pathway is arrested:

  • C-H Bond Deactivation: The electron-withdrawing fluorines strengthen the C-H bond and lower the energy of the SOMO (Singly Occupied Molecular Orbital) in the potential radical intermediate, making the initial H-abstraction kinetically unfavorable.

  • Oxidation Resistance: The electron-deficient carbon is resistant to the formation of the radical cation species often proposed as an alternative CYP mechanism.

Pathway Visualization

The following diagram illustrates the divergence in metabolic fate between methoxy and difluoromethoxy substrates.

MetabolicPathway sub_methoxy Methoxy-Arene (Ar-OCH3) cyp_methoxy CYP450 (H-Abstraction) sub_methoxy->cyp_methoxy Rapid sub_difluoro Difluoromethoxy-Arene (Ar-OCF2H) cyp_difluoro CYP450 (Attempted Oxidation) sub_difluoro->cyp_difluoro radical Intermediate Radical [Ar-O-CH2•] cyp_methoxy->radical Rate Limiting stable STABLE (No Reaction) cyp_difluoro->stable Blocked by C-F Polarization hemiacetal Hemiacetal [Ar-O-CH2OH] radical->hemiacetal OH Rebound product_phenol Product: Phenol + HCHO hemiacetal->product_phenol Spontaneous

Caption: Comparative metabolic fate. The electron-withdrawing fluorine atoms in Ar-OCF2H prevent the critical H-abstraction step required for O-dealkylation.

Experimental Protocols

Synthesis of Difluoromethoxy Arenes

While older methods utilized ozone-depleting chlorodifluoromethane (Freon-22), modern medicinal chemistry prefers safer, more sustainable reagents. The following protocol utilizes a non-ODS reagent strategy [2].

Reagent: Sodium chlorodifluoroacetate or Difluoromethyl triflate (if available). Substrate: Substituted Phenol.

Step-by-Step Protocol:

  • Preparation: Charge a reaction vessel with the phenol substrate (1.0 equiv) and dissolve in acetonitrile/water (1:1 v/v).

  • Base Addition: Add Potassium Hydroxide (KOH, 10-20 equiv). The large excess is necessary to generate the carbene in situ.

  • Reagent Addition: Add the difluoromethylating agent (e.g., Diethyl (bromodifluoromethyl)phosphonate or Sodium chlorodifluoroacetate) (2-3 equiv).

  • Reaction: Heat the mixture to 60-80°C. The reaction proceeds via the in situ generation of difluorocarbene (

    
    ), which inserts into the phenoxide O-H bond.
    
  • Quench & Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (typically Hexanes/EtOAc).

In Vitro Metabolic Stability Assay (Microsomal Stability)

To quantify the stability advantage, a standard Human Liver Microsome (HLM) assay is required.

Objective: Determine Intrinsic Clearance (


) and Half-life (

).

Workflow Diagram:

AssayWorkflow cluster_sampling Time-Point Sampling start Test Compound (1 µM final conc) mix Pre-Incubation (with HLM in Buffer, 37°C) start->mix init Initiation (Add NADPH) mix->init t0 T=0 min init->t0 t15 T=15 min init->t15 t30 T=30 min init->t30 t60 T=60 min init->t60 quench Termination (Add cold Acetonitrile + IS) t0->quench t15->quench t30->quench t60->quench analysis LC-MS/MS Analysis (Quantify % Remaining) quench->analysis calc Data Processing (Calculate CL_int & t_1/2) analysis->calc

Caption: Standard workflow for determining intrinsic clearance using Human Liver Microsomes (HLM).

Calculation Logic:

  • Plot

    
     vs. Time.
    
  • Determine the slope (

    
    ) of the linear regression.
    

Strategic Implementation in Drug Discovery

When should you deploy the


 group?
  • Blocking Metabolic Soft Spots: If your lead compound contains a methoxy group that is rapidly demethylated to a phenol (leading to rapid clearance or Phase II conjugation), substitution with

    
     is a high-probability fix [3].
    
  • Bioisostere for Phenols: If a phenol is required for H-bonding but suffers from rapid glucuronidation,

    
     can retain the H-bond donor capacity (albeit weaker) while blocking conjugation.
    
  • Lipophilicity Tuning: When

    
     pushes the 
    
    
    
    too high (causing solubility issues),
    
    
    offers a middle ground.
Case Study Reference: Pantoprazole

Pantoprazole (Protonix) utilizes a difluoromethoxy group on the benzimidazole core.[4] This substitution is critical not only for modulating the pKa of the pyridine nitrogen but also for preventing rapid oxidative metabolism at that position, contributing to its favorable pharmacokinetic profile compared to non-fluorinated analogs [4].

References

  • Zafrani, Y. et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

  • Xing, L. et al. (2021). "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews.[1]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • BenchChem. (2025).[5] "An In-depth Technical Guide to 4-(Difluoromethoxy)benzene-1,2-diamine: Synthesis, Properties, and Applications." BenchChem Technical Guides.

Sources

The Fluorinated Ether Divergence: A Technical Guide to Trifluoromethoxy vs. Difluoromethoxy Arenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated ethers—specifically trifluoromethoxy (


) and difluoromethoxy (

) groups—is a high-impact tactic to modulate lipophilicity, metabolic stability, and binding affinity.[1][2] While often grouped together as "fluoroalkoxy" substituents, they exhibit fundamentally different physicochemical behaviors.[3][4]

This guide provides a rigorous technical analysis of these two motifs. It moves beyond basic definitions to explore the "Orthogonal vs. Adaptive" conformational dichotomy and the "Lipophilic Hydrogen Bond Donor" capability that distinguishes


 from its perfluorinated counterpart.

Part 1: Physicochemical Profiling

The choice between


 and 

is rarely arbitrary; it is a decision driven by specific multiparametric optimization (MPO) goals. The table below consolidates authoritative Hansch and Hammett constants to illustrate the electronic and lipophilic divergence.
Table 1: Comparative Physicochemical Constants[4]
ParameterSymbolTrifluoromethoxy (

)
Difluoromethoxy (

)
Methoxy (

)
Lipophilicity

+1.04 +0.31 -0.02
Hammett (Para)

+0.35+0.18-0.27
Hammett (Meta)

+0.38+0.31+0.12
Field/Inductive

0.390.370.29
Resonance

-0.04-0.19-0.56
H-Bond Capability --None (Acceptor only)Donor (Weak) & AcceptorAcceptor only

Key Technical Insight:

  • Lipophilicity: The

    
     group is a "super-lipophilic" spacer (
    
    
    
    ), vastly increasing
    
    
    compared to
    
    
    .[5]
  • Electronic Nature: Both are electron-withdrawing groups (EWG) by induction (

    
    ). However, 
    
    
    
    retains significant resonance donation (
    
    
    ) compared to the chemically inert
    
    
    (
    
    
    ). This makes
    
    
    arenes slightly more electron-rich and susceptible to electrophilic aromatic substitution than their
    
    
    analogues.

Part 2: Structural Dynamics & The "Lipophilic Hydrogen Bond"

The Orthogonal Twist ( )

The


 group adopts a conformation orthogonal  (perpendicular) to the aromatic ring plane (dihedral angle 

).
  • Causality: This twist is driven by the anomeric effect (interaction between the oxygen lone pair and the

    
     orbital) and steric repulsion between the bulky fluorine atoms and ortho-protons.
    
  • Consequence: The oxygen lone pairs are twisted out of conjugation with the

    
    -system, explaining the low resonance parameter (
    
    
    
    ) and high metabolic stability (the electrons are less available for oxidative attack).
The Adaptive H-Bond Donor ( )

The


 group is unique among fluorinated ethers because the terminal proton is sufficiently acidic to act as a hydrogen bond donor .
  • Mechanism: The strong electron-withdrawing effect of the two fluorine atoms polarizes the

    
     bond, making it a "lipophilic hydrogen bond donor."
    
  • Consequence: This allows

    
     to substitute for hydroxyl (
    
    
    
    ) or thiol (
    
    
    ) groups to pick up specific H-bond interactions in a protein binding pocket, but without the desolvation penalty associated with highly polar groups. It is conformationally more flexible than
    
    
    , allowing it to "adapt" to binding sites.

Part 3: Synthetic Methodologies

Synthesizing these motifs requires distinct strategies.


 formation often involves radical transfer due to the instability of the trifluoromethoxide anion, whereas 

is typically installed via difluorocarbene insertion.
Workflow A: Radical Trifluoromethoxylation (Ngai/Ritter Protocols)

Direct formation of


 bonds is challenging because the 

anion decomposes to

and fluoride above -30°C. Modern methods utilize redox-active reagents (e.g., Togni-type or N-trifluoromethoxypyridinium salts) to generate the

radical.
  • Activation: A photocatalyst (Ru or Ir) or silver salt reduces the reagent, releasing the electrophilic

    
     radical.
    
  • Addition: The radical adds to the arene (often directed by SOMO activation).

  • Oxidation/Elimination: The radical intermediate is oxidized to a cation, followed by deprotonation to restore aromaticity.

Workflow B: Difluorocarbene Insertion (Hartwig/Chen Protocols)

The standard for


 synthesis is the O-alkylation of phenols using an in situ generated difluorocarbene (

).
  • Carbene Generation: Reagents like

    
     or 
    
    
    
    (Chen's Reagent) release
    
    
    under basic conditions.
  • Insertion: The phenoxide anion attacks the electrophilic carbene to form an intermediate anion.

  • Protonation: Rapid protonation of the anion yields the

    
     ether.
    
Visualizing the Synthetic Divergence

G cluster_0 Trifluoromethoxylation (Radical Pathway) cluster_1 Difluoromethoxylation (Carbene Pathway) Arene Arene (Ar-H) Radical •OCF3 Radical Arene->Radical Photocatalysis (SET) Reagent_OCF3 Reagent (e.g., Py-OCF3) Reagent_OCF3->Radical Product_OCF3 Ar-OCF3 Radical->Product_OCF3 Radical Substitution Phenol Phenol (Ar-OH) Product_OCHF2 Ar-OCHF2 Phenol->Product_OCHF2 Nucleophilic Attack Reagent_CF2 Reagent (e.g., ClCF2CO2Na) Carbene :CF2 Carbene Reagent_CF2->Carbene Base/Heat Carbene->Product_OCHF2 Insertion

Caption: Comparative synthetic workflows. Top: Radical-mediated installation of


. Bottom: Difluorocarbene insertion for 

.

Part 4: Metabolic Stability & Toxicology

The C-F vs. C-H Bond Strength[3][6][7][8][9]
  • 
    :  The C-F bond (
    
    
    
    ) is metabolically inert. The group effectively blocks metabolic "soft spots" on the arene ring (e.g., para-positions) from CYP450 oxidation. It acts as a "metabolic wall."
  • 
    :  While the C-F bonds are stable, the single C-H bond is a potential site for H-atom abstraction, though it is significantly deactivated by the adjacent fluorines. However, 
    
    
    
    is far superior to a methoxy (
    
    
    ) group. It completely blocks O-demethylation , a rapid clearance pathway for many anisole-containing drugs.
Case Study: Riluzole vs. Pantoprazole
  • Riluzole (ALS Treatment): Features an

    
     group.[4][6] The extreme lipophilicity (
    
    
    
    ) allows it to cross the blood-brain barrier (BBB) efficiently, while the metabolic stability ensures a sufficient half-life in the CNS.
  • Pantoprazole (PPI): Features an

    
     group. Here, the group provides a balance of lipophilicity and polarity (via the H-bond donor C-H) to target the H+/K+-ATPase pump without being too lipophilic, which could lead to non-specific binding.
    

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Leroux, F. R., et al. (2005). Trifluoromethyl Ethers – Synthesis and Properties of an Unusual Substituent. ChemBioChem, 6, 2244–2254. Link

  • Zafrani, Y., et al. (2017). Difluoromethyl Ethers as a Lipophilic Hydrogen Bond Donor Motif. Journal of Medicinal Chemistry, 60(2), 797–804. Link

  • Ngai, M. Y., et al. (2019). Catalytic Radical Trifluoromethoxylation of Arenes and Heteroarenes. Chem, 5(5), 1087–1108. Link

  • Fier, P. S., & Hartwig, J. F. (2013). Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides. Journal of the American Chemical Society, 135(41), 15559–15566. Link

Sources

Methodological & Application

Application Notes and Protocols for the Lithiation and Functionalization of Aryl Iodides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Aryllithium Intermediates

The targeted functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and materials science. Among the myriad of strategies, the generation of aryllithium species from aryl iodides via lithium-halogen exchange stands out as a powerful and versatile method for forging new carbon-carbon and carbon-heteroatom bonds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reagents, protocols, and underlying principles for the successful lithiation of aryl iodides and the subsequent trapping of the highly reactive aryllithium intermediates with a diverse range of electrophiles. Our focus is on providing not just procedural steps, but also the scientific rationale to empower users to adapt and troubleshoot these sensitive yet rewarding transformations.

Pillar 1: Expertise & Experience - Understanding the "Why" Behind the "How"

The success of a lithium-halogen exchange reaction hinges on a nuanced understanding of the reagents and reaction parameters. Simply following a recipe is insufficient; true mastery comes from comprehending the interplay of factors that govern the formation and reactivity of the aryllithium species.

The Mechanism of Lithium-Iodine Exchange

The reaction between an aryl iodide and an organolithium reagent, typically an alkyllithium, proceeds via a lithium-halogen exchange. This process is generally favored for iodides over bromides and chlorides due to the higher polarizability of the C-I bond and the favorable thermodynamics of forming the more stable aryllithium species.[1][2] Two primary mechanisms have been proposed: a nucleophilic pathway involving an "ate-complex" and a single-electron transfer (SET) pathway that generates radical intermediates.[1][3] For aryl iodides, the nucleophilic pathway is often considered predominant, especially at low temperatures.[3][4] The rate of exchange follows the trend I > Br > Cl.[1]

Choosing the Right Lithiating Agent

The choice of the alkyllithium reagent is critical and depends on the substrate's reactivity and the desired outcome. The reactivity of common alkyllithiums increases in the order: n-BuLi < sec-BuLi < tert-BuLi.[5]

Lithiating AgentKey Characteristics & ApplicationsTypical Solvents
n-Butyllithium (n-BuLi) Most common and cost-effective. Good for general-purpose lithiation of aryl iodides. Less basic and more nucleophilic than s-BuLi and t-BuLi.[6][7]Hexanes, THF, Diethyl ether
sec-Butyllithium (s-BuLi) More basic and sterically hindered than n-BuLi. Often used when n-BuLi is sluggish or for deprotonation of less acidic protons.[6][7]Cyclohexane, THF
tert-Butyllithium (t-BuLi) The most basic and reactive of the common alkyllithiums.[5] Its high reactivity necessitates extreme caution and very low temperatures (typically -78 °C or lower) to control exotherms and prevent side reactions.[8]Pentane, THF

It is crucial to note that organolithium reagents are highly pyrophoric and react violently with air and moisture.[8][9] All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper personal protective equipment (PPE).[9][10]

Pillar 2: Trustworthiness - Self-Validating Protocols

The protocols provided below are designed to be robust and reproducible. They include in-process checks and considerations that allow the researcher to validate the success of each step.

General Laboratory Setup and Safety Precautions

Safety First: The handling of organolithium reagents requires rigorous adherence to safety protocols. Before commencing any work, consult the Safety Data Sheet (SDS) for the specific reagent.[9]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate gloves (nitrile gloves are often used, but neoprene or Viton gloves offer superior protection).[9][11][12]

  • Inert Atmosphere: All reactions must be conducted in a fume hood under a positive pressure of an inert gas like argon or nitrogen.[10][12] Glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere to remove all traces of moisture.[10]

  • Emergency Preparedness: Have a Class D fire extinguisher readily accessible. Do not use water, CO₂, or halogenated extinguishers on organolithium fires.[9] Work with a colleague present in the laboratory.[8][9]

G Start Start: Assemble Dry Glassware under Inert Atmosphere Add_Substrate Add Aryl Iodide and Anhydrous Solvent Start->Add_Substrate Cool Cool Reaction to -78 °C Add_Substrate->Cool Add_BuLi Slowly Add Alkyllithium Reagent Cool->Add_BuLi Stir Stir for a Defined Period (e.g., 30-60 min) Add_BuLi->Stir Add_Electrophile Add Electrophile at -78 °C Stir->Add_Electrophile Warm Allow to Warm to Room Temperature Add_Electrophile->Warm Quench Quench the Reaction Warm->Quench Workup Aqueous Workup and Extraction Quench->Workup Purify Purify the Product Workup->Purify End End: Characterize the Functionalized Product Purify->End

Protocol 1: Lithiation of 4-Iodoanisole and Quenching with N,N-Dimethylformamide (DMF)

This protocol details the formation of 4-methoxy-2-formylbenzene, a valuable building block, via lithium-iodine exchange and subsequent formylation.

Materials:

  • 4-Iodoanisole

  • n-Butyllithium (2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Dry ice/acetone bath

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 4-iodoanisole (1.0 eq).

  • Dissolution: Dissolve the aryl iodide in anhydrous THF (approximately 0.2 M concentration) under a positive pressure of nitrogen.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C. A color change (often to a yellow or orange hue) may be observed, indicating the formation of the aryllithium species.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithium-iodine exchange.

  • Quenching: Slowly add anhydrous DMF (1.5 eq) dropwise to the aryllithium solution at -78 °C. A noticeable exotherm may occur.

  • Warming: After the addition of DMF is complete, remove the cooling bath and allow the reaction to warm to room temperature over 1-2 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aldehyde.

Self-Validation: The formation of the aryllithium can be qualitatively assessed by the color change. A small aliquot can be quenched with D₂O to confirm the incorporation of deuterium, which can be quantified by ¹H NMR or mass spectrometry.

In Situ Trapping of Aryllithium Intermediates

For substrates with functional groups that are sensitive to organolithium reagents, an "in situ trap" or "in situ quench" method can be employed.[13][14] In this approach, the electrophile is present in the reaction mixture during the addition of the organolithium reagent. This technique maintains a low concentration of the reactive aryllithium species, minimizing side reactions.[13]

Pillar 3: Authoritative Grounding & Comprehensive References

The information presented herein is supported by established literature and best practices in the field of organic chemistry.

Common Electrophiles for Functionalizing Aryllithiums

The versatility of aryllithium reagents stems from their reactivity with a wide array of electrophiles. The table below provides a non-exhaustive list of common electrophiles and the resulting functional groups.

Electrophile ClassExample(s)Resulting Functional Group
Aldehydes & Ketones Acetone, BenzaldehydeSecondary & Tertiary Alcohols[15][16]
Amides N,N-Dimethylformamide (DMF)Aldehydes[13]
Carbon Dioxide (CO₂) Dry IceCarboxylic Acids[17]
Alkyl Halides Methyl Iodide, Benzyl BromideAlkylated Arenes[16]
Disulfides Diphenyl disulfideThioethers[13]
Isocyanates Phenyl isocyanateAmides[18]
Nitriles BenzonitrileKetones (after hydrolysis)[15]
Silyl Halides Trimethylsilyl chloride (TMSCl)Silylated Arenes[13]
Borates Triisopropyl borateBoronic Acids (after hydrolysis)[19]
Alternative and Complementary Reagents

While alkyllithiums are workhorses for lithium-halogen exchange, other reagents and methodologies have been developed to address specific challenges, such as functional group tolerance and regioselectivity.

  • Grignard Reagents (RMgX): Formed from the reaction of an organic halide with magnesium metal, Grignard reagents are generally less reactive and less basic than their organolithium counterparts.[20][21] This can be advantageous when working with substrates bearing sensitive functional groups.

  • Knochel-Hauser Bases (R₂NMgCl·LiCl): These mixed magnesium-lithium amide bases offer enhanced reactivity and solubility compared to traditional Hauser bases (R₂NMgX) and can effect deprotonation of arenes with improved functional group tolerance.[22][23][24]

Conclusion

The lithiation of aryl iodides is a powerful and adaptable tool for the synthesis of complex aromatic molecules. By understanding the underlying mechanistic principles, carefully selecting reagents, and adhering to stringent safety protocols, researchers can confidently employ this methodology to advance their synthetic endeavors. The protocols and data presented in this application note serve as a robust starting point for the successful implementation of these transformative reactions.

References

  • D. Kalyani, A. R. Dick, W. Q. An, M. S. Sanford, In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles. Org. Lett.2009 , 11 (21), 4842–4845. [Link]

  • University of California, Riverside, EH&S, Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2009). [Link]

  • Wikipedia, Metal–halogen exchange. [Link]

  • Princeton University, Environmental Health & Safety, Safe handling of organolithium compounds in the laboratory. [Link]

  • W. F. Bailey, J. J. Patricia, The mechanism of the lithium-halogen interchange reaction: a review of the literature. J. Organomet. Chem.1988 , 352 (1-2), 1-46. [Link]

  • D. Kalyani, A. R. Dick, W. Q. An, M. S. Sanford, In situ generation and trapping of aryllithium and arylpotassium species by halogen, sulfur, and carbon electrophiles. J. Org. Chem.2009 , 74 (21), 8309-13. [Link]

  • Lab Manager, 8 Rules for the Safe Handling of t-Butyllithium. (2024). [Link]

  • A. T. S. T. DeLaCruz, M. L. G. Lum, C. L. Williams, A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. J. Vis. Exp.2016 , (117), e54834. [Link]

  • M. A. Schlosser, Functionalizations of Mixtures of Regioisomeric Aryllithium Compounds by Selective Trapping with Dichlorozirconocene. Angew. Chem. Int. Ed.2015 , 54 (47), 14145-14148. [Link]

  • TutorChase, Describe the differences between Grignard reagents and organolithium reagents. [Link]

  • Vapourtec, Lithiation | Organolithium Reagents | Chemical Processes. [Link]

  • S. T. A. Shah, S. A. A. Shah, M. A. K. Akhter, Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC2007 , (xiv), 18-37. [Link]

  • S. T. A. Shah, S. A. A. Shah, M. A. K. Akhter, Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ResearchGate2007 . [Link]

  • Chemistry Steps, Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. (2025). [Link]

  • P. Knochel, et al., Practical and economic lithiations of functionalized arenes and heteroarenes using Cy2NLi in the presence of Mg, Zn or La halides in a continuous flow system. Chem. Sci.2015 , 6, 6235-6239. [Link]

  • D. Kalyani, A. R. Dick, W. Q. An, M. S. Sanford, In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles. ResearchGate2009 . [Link]

  • Reddit, Is there a difference between n-BuLi and sec-BuLi when it comes to lithiation?. (2019). [Link]

  • Chemistry Stack Exchange, Mechanism of lithium-halogen exchange of primary alkyl iodide. (2018). [Link]

  • Scribd, 1 Lithium Halogen Exchange. [Link]

  • Wikipedia, Organolithium reagent. [Link]

  • A. T. S. T. DeLaCruz, M. L. G. Lum, C. L. Williams, A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC2016 . [Link]

  • J. Yoshida, et al., Reactions of Difunctional Electrophiles with Functionalized Aryllithium Compounds: Remarkable Chemoselectivity by Flash Chemistry. ResearchGate2014 . [Link]

  • Fiveable, Key Concepts of Organometallic Compounds to Know for Organic Chemistry. [Link]

  • Macmillan Group, The Mechanism of Lithium-Halogen Exchange. (2007). [Link]

  • C. J. Schlosser, Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Org. Process Res. Dev.2014 , 18 (8), 976-993. [Link]

  • M. Yus, et al., Functionalized Organolithium Compounds Through an Arene-Catalyzed Lithiation. Sciforum2001 . [Link]

  • J. Yoshida, et al., Reactions of difunctional electrophiles with functionalized aryllithium compounds: remarkable chemoselectivity by flash chemistry. Kyoto University Research Information Repository2015 . [Link]

  • P. Stanetty, H. Koller, M. Mihovilovic, Half-Lives of Organolithium Reagents in Common Ethereal Solvents. J. Org. Chem.1992 , 57 (25), 6833–6837. [Link]

  • The Organic Chemistry Tutor, Organolithium and Grignard Reagents. YouTube2017 . [Link]

  • Leah4sci, Organolithium vs Grignard Reagents. YouTube2020 . [Link]

  • P. Beak, V. Snieckus, Directed lithiation of aromatic tertiary amides: an evolving synthetic methodology for polysubstituted aromatics. Acc. Chem. Res.1982 , 15 (10), 306–312. [Link]

  • Taylor & Francis Online, Organolithium reagents – Knowledge and References. [Link]

  • KIT, Suitability of Carbazolyl Hauser and Turbo‐Hauser Bases as Magnesium‐Based Electrolytes. [Link]

  • Wikipedia, Hauser base. [Link]

  • ResearchGate, Solution Structures of Hauser Base iPr2NMgCl and Turbo-Hauser Base iPr2NMgCl•LiCl in THF and the Influence of LiCl on the Schlenk-Equilibrium. 2016 . [Link]

  • P. Rocca, et al., First metalation of aryl iodides: directed ortho-lithiation of iodopyridines, halogen-dance, and application to synthesis. J. Org. Chem.1993 , 58 (26), 7832–7838. [Link]

  • V. Snieckus, Optimization of Organolithium Reactions. Isr. J. Chem.2004 , 44 (1-3), 29-40. [Link]

  • Master Organic Chemistry, Formation of Grignard and Organolithium Reagents From Alkyl Halides. (2015). [Link]

  • Vapourtec, Organomagnesiums On-demand. Versatile Set-Up Designed for the Preparation of Turbo- Grignard® Reagent, Knochel-Hauser Base and Alkoxide under Continuous Flow Conditions. (2019). [Link]

  • Kobe University, Trapping of Transient Organolithium Compounds. [Link]

  • ResearchGate, Trapping of Transient Organolithium Compounds. 2021 . [Link]

  • ResearchGate, In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li‐Exchange. 2026 . [Link]

Sources

Application Notes and Protocols: Procedures for Introducing Difluoromethoxy Groups into Aromatic Rings

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The difluoromethoxy (OCF₂H) group has emerged as a privileged motif in modern medicinal chemistry and materials science. Its unique electronic properties, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and other functional groups, allow for the fine-tuning of a molecule's physicochemical properties.[1][2] The incorporation of the OCF₂H moiety can significantly enhance metabolic stability, improve cell membrane permeability, and modulate the pharmacokinetic profile of drug candidates.[3][4] Consequently, robust and versatile synthetic methodologies for the introduction of this group onto aromatic rings are of paramount importance for researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the primary strategies for aromatic difluoromethoxylation, detailing the underlying mechanisms and providing field-proven experimental protocols. We will explore three principal pathways: the O-difluoromethylation of phenols via difluorocarbene intermediates, the direct C-H difluoromethoxylation of arenes through radical intermediates, and the fluorodesulfurization of aryl thionoesters.

O-Difluoromethylation of Phenols via Difluorocarbene Generation

The most established and widely utilized method for synthesizing aryl difluoromethyl ethers is the reaction of phenols with a difluorocarbene (:CF₂) source.[5] The general mechanism involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then traps the highly reactive difluorocarbene intermediate.

Mechanism of Action

The reaction proceeds in two key steps. First, a base is used to deprotonate the phenol (ArOH), generating the corresponding phenoxide anion (ArO⁻). Concurrently, a difluorocarbene precursor is activated to release difluorocarbene (:CF₂), a transient and electrophilic species. The electron-rich phenoxide then attacks the difluorocarbene to form a difluoromethoxide anion, which is subsequently protonated by a proton source (often water or the solvent) during workup to yield the final aryl difluoromethyl ether (ArOCF₂H).

Difluorocarbene is stabilized by a "push-pull" effect, where the fluorine atoms inductively withdraw electron density from the carbene's filled σ orbital, and simultaneously donate electron density from their lone pairs into the carbene's empty p orbital.[6] This results in a singlet carbene that is relatively stable and reacts preferentially with electron-rich nucleophiles like phenoxides.[6]

OCF2H_Mechanism_Phenol cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Difluorocarbene Generation cluster_2 Step 3: Nucleophilic Attack & Protonation ArOH Ar-OH ArO_neg Ar-O⁻ ArOH->ArO_neg Base Base BH_plus Base-H⁺ Base->BH_plus ArO_neg2 Ar-O⁻ Precursor e.g., ClCF₂CO₂Na Carbene :CF₂ Precursor->Carbene Δ Byproducts NaCl + CO₂ Carbene2 :CF₂ Intermediate Ar-O-CF₂⁻ ArO_neg2->Intermediate Product Ar-O-CF₂H Intermediate->Product H_source H⁺ (Workup)

Caption: General mechanism for O-difluoromethylation of phenols.
Common Difluorocarbene Precursors

A variety of reagents have been developed to generate difluorocarbene under different conditions, offering operational simplicity and broad substrate scope.[6][7][8]

ReagentActivating ConditionsKey FeaturesReference
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) Thermal decarboxylation (e.g., 120 °C in DMF)Bench-stable, commercially available, mild toxicity.[6]
(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) Base (e.g., KOH) with phase-transfer catalystHighly efficient, mild conditions (room temp), fast reactions.[1]
Difluorobromoacetic Acid (BrCF₂CO₂H) Visible-light photoredox catalysisInexpensive, easy to handle, mild room temperature conditions.[7]
S-(Difluoromethyl)sulfonium Salts Base (e.g., LiOH)Bench-stable, good to excellent yields.[9]
Fluoroform (CHF₃) Strong base (e.g., t-BuOK/t-BuOH)Inexpensive gas, non-ozone-depleting.[10]
Detailed Protocol: O-Difluoromethylation using Sodium Chlorodifluoroacetate

This protocol is adapted from a procedure published in Organic Syntheses, highlighting a robust and scalable method using a common and stable difluorocarbene source.[6]

Materials:

  • Aromatic phenol (1.0 equiv)

  • Cesium carbonate (Cs₂CO₃, 1.5 equiv)

  • Sodium chlorodifluoroacetate (ClCF₂CO₂Na, 2.0-3.0 equiv)

  • Dry N,N-Dimethylformamide (DMF)

  • Deionized water

  • Round-bottomed flask, magnetic stir bar, Schlenk line, oil bath, condenser

Procedure:

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar, add the phenol (e.g., 10.0 mmol, 1.0 equiv) and cesium carbonate (15.0 mmol, 1.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum, connect it to a Schlenk line, and evacuate and backfill with nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add dry DMF (e.g., 0.65 M solution relative to phenol) and deionized water (approx. 12% v/v of DMF) via syringe. Begin stirring at room temperature (23 °C).

  • Reagent Addition: Add sodium chlorodifluoroacetate (20.0-30.0 mmol, 2.0-3.0 equiv) to the stirring mixture.

  • Heating: Attach a reflux condenser, connect the top to the Schlenk line with a gas outlet to an oil bubbler to maintain a positive nitrogen pressure. Lower the apparatus into a preheated oil bath at 120 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously at 120 °C. The reaction progress can be monitored by TLC or LC-MS. Vigorous bubbling (CO₂ evolution) is typically observed upon heating.[6] Reaction times are typically 2-4 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with a significant volume of water (e.g., 10-20 times the volume of DMF).

    • Transfer the aqueous mixture to a separatory funnel and extract with a suitable organic solvent (e.g., hexanes, ethyl acetate, 3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl difluoromethyl ether.

Direct C-H Difluoromethoxylation of Arenes via Radical Intermediates

A more recent and powerful strategy for installing the OCF₂H group is the direct functionalization of an aromatic C-H bond. This approach is particularly valuable for late-stage functionalization in drug discovery, as it does not require a pre-installed functional handle like a hydroxyl group.[4][11] These reactions typically proceed through a radical mechanism under photoredox catalysis.

Mechanism of Action

The reaction is initiated by a photoredox catalyst (e.g., Ru(bpy)₃²⁺ or Ir(ppy)₃) which, upon excitation by visible light, engages in a single electron transfer (SET) with a bespoke difluoromethoxylating reagent.[3][11] This SET process generates a radical intermediate that rapidly fragments to release the key OCF₂H radical.[4] This electrophilic radical then adds to the electron-rich aromatic ring to form a difluoromethoxylated cyclohexadienyl radical intermediate. This intermediate is subsequently oxidized and deprotonated to rearomatize the ring and furnish the final product.[3]

CH_OCF2H_Mechanism PC Photocatalyst (PC) PC_star PC* PC->PC_star Visible Light (hν) PC_ox PC⁺ PC_star->PC_ox SET Reagent OCF₂H Reagent (R-OCF₂H) Reagent_radical [R-OCF₂H]•⁻ OCF2H_rad •OCF₂H Reagent_radical->OCF2H_rad Fragmentation Intermediate_rad [Ar(H)-OCF₂H]• OCF2H_rad->Intermediate_rad Addition Arene Arene (Ar-H) Intermediate_cat [Ar(H)-OCF₂H]⁺ Intermediate_rad->Intermediate_cat Oxidation PC_ox->PC Regeneration Product Ar-OCF₂H Intermediate_cat->Product Deprotonation Base Base BH_plus Base-H⁺

Caption: Proposed mechanism for photoredox C-H difluoromethoxylation.
Redox-Active Difluoromethoxylating Reagents

The success of this strategy hinges on the design of reagents that can selectively generate the OCF₂H radical under mild conditions. These are typically cationic N-heterocyclic compounds that become susceptible to fragmentation upon single-electron reduction.[4][11]

Reagent ClassExample StructureKey FeaturesReference
Benzotriazole-based 1-(Difluoromethoxy)-1H-benzotriazole derivativesCationic nature enhances reactivity; proceeds at room temp.[3][4]
Pyridinium-based 4-Cyano-1-(difluoromethoxy)pyridin-1-ium triflateShelf-stable, prepared in one step, good functional group tolerance.[11]
General Protocol: Photocatalytic C-H Difluoromethoxylation of Arenes

This generalized protocol is based on published methods for the direct difluoromethoxylation of (hetero)arenes.[3][11]

Materials:

  • Aromatic or heteroaromatic substrate (1.0 equiv, if solid; often used as solvent if liquid)

  • Redox-active difluoromethoxylating reagent (e.g., Pyridinium salt, 1.2-1.5 equiv)

  • Photoredox catalyst (e.g., Ru(bpy)₃(PF₆)₂, 1-2 mol%)

  • Solvent (e.g., acetonitrile or dichloromethane)

  • Reaction vial, magnetic stir bar, blue LED light source

Procedure:

  • Reaction Setup: In a reaction vial equipped with a magnetic stir bar, combine the aromatic substrate, the difluoromethoxylating reagent, and the photoredox catalyst.

  • Solvent Addition: Add the appropriate solvent. If the aromatic substrate is a liquid, it can often be used in excess as the solvent.[4]

  • Degassing: Seal the vial and degas the reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Irradiation: Place the vial near a blue LED light source (e.g., 450 nm) and begin stirring. Ensure the reaction is kept at or near room temperature, using a fan for cooling if necessary.

  • Reaction Monitoring: Monitor the reaction by LC-MS or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • The crude residue can be directly purified.

  • Purification: Purify the product by flash column chromatography on silica gel. Due to the potential for regioisomers, careful analysis and separation are required.[3]

Fluorodesulfurization of Aryl Thionoesters

Mechanism and Reagents

This transformation is achieved via fluorodesulfurization. A common reagent system for this is diethylaminosulfur trifluoride (DAST) in the presence of a catalytic amount of a Lewis acid, such as tin(IV) chloride (SnCl₄).[12][13] The aryl thionoester is first prepared from an aryl bromide precursor. The subsequent reaction with the SnCl₄/DAST system converts the C=S bond into a CF₂ group, yielding the difluoro(methoxy)methyl product.[12]

Protocol Outline: Synthesis of Ar-CF₂OCH₃ via Fluorodesulfurization

This protocol is a two-step sequence based on a recently developed method.[12][14]

Step 1: Synthesis of Aryl Thionoester

  • Prepare the Grignard reagent from the corresponding aryl bromide.

  • React the Grignard reagent with O-methyl carbonochloridothioate to form the aryl thionoester.

Step 2: Fluorodesulfurization

  • Dissolve the aryl thionoester in an anhydrous solvent like dichloromethane.

  • Cool the solution (e.g., to 0 °C).

  • Add a catalytic amount of SnCl₄ followed by the dropwise addition of DAST.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/GC-MS).

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Perform a standard aqueous workup, extract with an organic solvent, dry, and concentrate.

  • Purify the final product by column chromatography.

Conclusion

The introduction of the difluoromethoxy group into aromatic rings is a critical transformation in the development of new pharmaceuticals and advanced materials. The choice of method depends largely on the available starting materials, the desired substrate scope, and the stage of the synthetic sequence. The O-difluoromethylation of phenols offers a reliable and well-understood pathway with a variety of operationally simple reagents. For late-stage functionalization and instances where a phenol is absent, direct C-H difluoromethoxylation via photoredox catalysis provides a powerful and elegant solution. Each of these state-of-the-art methodologies provides researchers with a versatile toolkit to access this valuable fluorinated motif, accelerating innovation in chemical synthesis and drug discovery.

References

  • Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. [Link]

  • Zhang, W., et al. (2021). Facile double O-difluoromethylations of diphenols with TMSCF2Br. Tetrahedron Letters, 70, 153035. [Link]

  • Fu, W., et al. (2017). Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. Organic Letters, 19(11), 2973–2976. [Link]

  • Savoie, J., et al. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 52(40), 10584-10587. [Link]

  • Lee, K. N., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Chemical Science, 10(11), 3217–3222. [Link]

  • Lee, K. N., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. PMC, 10(11), 3217–3222. [Link]

  • Zhang, C., et al. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 84(22), 14699–14711. [Link]

  • Zhang, S.-L., et al. (2021). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry, 19(3), 548-552. [Link]

  • Yi, W., et al. (2018). Radical difluoromethylthiolation of aromatics enabled by visible light. Chemical Communications, 54(53), 7347-7350. [Link]

  • Yi, W., et al. (2018). Radical difluoromethylthiolation of aromatics enabled by visible light. RSC Publishing. [Link]

  • Ma, J.-A., & Cahard, D. (Eds.). (2020). Emerging Fluorinated Motifs: Synthesis, Properties, and Applications. Wiley-VCH. [Link]

  • Hartwig, J. F., et al. (2012). Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides. PMC. [Link]

  • Mikami, K., et al. (2011). NHC-catalyzed Difluorocarbene Generation and Its Application to Aryl Difluoromethyl Ether Synthesis. Chemistry Letters, 40(10), 1094-1096. [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4). [Link]

  • Baran, P. S., et al. (2013). A New Reagent for Direct Difluoromethylation. PMC. [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate. [Link]

  • CF Plus Chemicals. (n.d.). Difluoromethylation reagents. CF Plus Chemicals. [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7019-7065. [Link]

  • Creative Biolabs. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Creative Biolabs. [Link]

  • Ngai, M.-Y., et al. (2019). Difluoromethoxylation of (hetero)arenes by photoredox catalysis. ResearchGate. [Link]

  • Ngai, M.-Y., et al. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]

  • Ngai, M.-Y., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. PMC. [Link]

  • Besset, T., et al. (2021). C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent. Chemical Communications. [Link]

  • Ngai, M.-Y., et al. (2022). Visible-Light Photoredox-Catalyzed C(sp2)–H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent. Organic Letters, 24(34), 6299–6304. [Link]

  • Besset, T., et al. (2021). C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent. RSC Publishing. [Link]

  • Besset, T., et al. (2021). C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent. RSC Publishing. [Link]

  • Koike, T., & Akita, M. (2016). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. ResearchGate. [Link]

  • Hu, J., et al. (2022). Silicon-Based Reagents for Difluoromethylation and Difluoromethylenation Reactions. ResearchGate. [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2014). Visible Light-Mediated C–H Difluoromethylation of Electron-Rich Heteroarenes. Organic Letters, 16(11), 3024–3027. [Link]

  • Dolbier, W. R., et al. (2013). Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. The Journal of Organic Chemistry, 78(17), 8932–8936. [Link]

  • Savoie, J., et al. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PMC. [Link]

  • Hu, J., et al. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, (48), 7465-7478. [Link]

  • Prakash, G. K. S., et al. (2004). Nucleophilic Difluoromethylation of Primary Alkyl Halides Using Difluoromethyl Phenyl Sulfone as a Difluoromethyl Anion Equivalent. Organic Letters, 6(23), 4319–4321. [Link]

  • Ritter, T., et al. (2016). Synthesis of 18F-Difluoromethylarenes from Aryl (Pseudo) Halides. PMC. [Link]

  • MacMillan, D. W. C., et al. (2017). Metallaphotoredox Difluoromethylation of Aryl Bromides. Macmillan Group, Princeton University. [Link]

Sources

Troubleshooting & Optimization

Stability of difluoromethoxy group under basic reaction conditions

Technical Support Center: Stability of Difluoromethoxy ( ) Groups

Module 1: Diagnostic & Triage

Status: Active Ticket: Stability under basic reaction conditions Severity: High (Risk of substrate decomposition)

Quick Diagnostic: Is Your Reaction Safe?

The primary failure mode of the

GstartSTART: Select Base Typestrong_orgOrganolithiums / Amides(n-BuLi, LDA, LiTMP)start->strong_orgpK_a > 30alkoxidesBulky Alkoxides(KOtBu, NaOtBu)start->alkoxidespK_a 16-19carbonatesInorganic Carbonates/Phosphates(K2CO3, Cs2CO3, K3PO4)start->carbonatespK_a 8-11dangerCRITICAL RISKRapid Deprotonationstrong_org->dangercautionMODERATE RISKTemp/Substrate Dependentalkoxides->cautionsafeSAFE ZONEStable up to refluxcarbonates->safeaction_dangerProtocol: Use Halogen-Li ExchangeONLY at -78°C. Avoid direct deprotonation.danger->action_dangeraction_cautionProtocol: Monitor closely.Avoid prolonged heating.caution->action_cautionaction_safeProtocol: Standard Suzuki/Buchwaldconditions apply.safe->action_safe

Figure 1: Decision tree for base selection when handling difluoromethoxy-substituted arenes.

Module 2: The Core Mechanism (The "Why")

The Instability Mechanism: -Elimination

Unlike the trifluoromethoxy group (


  • Acidity: The electron-withdrawing effect of the two fluorine atoms and the oxygen renders the terminal proton acidic (

    
     in DMSO).
    
  • Deprotonation: Strong bases (e.g.,

    
    , 
    
    
    ) remove this proton to form the difluoromethoxide anion.
  • Decomposition: This anion is thermally unstable and undergoes

    
    -elimination, ejecting a fluoride ion to generate a difluorocarbene intermediate.[1] This ultimately hydrolyzes to a phenol or reacts with other nucleophiles.
    

The "Death Spiral" of


:

Mechanismsub1Ar-OCF2H(Substrate)inter1[Ar-OCF2]⁻(Unstable Anion)sub1->inter1DeprotonationbaseStrong Base(B:)base->inter1carbene[:CF2](Difluorocarbene)inter1->carbeneFragmentationphenolAr-O⁻(Phenoxide)inter1->phenolFragmentationpath_elimα-Elimination(-F⁻)finalAr-OH(Decomposition Product)phenol->finalWorkup (H+)

Figure 2: Mechanistic pathway of base-mediated decomposition yielding the parent phenol.[1]

Module 3: Troubleshooting Guide (FAQs)

Scenario A: Organometallic Chemistry (Lithiation)

User Report: "I treated my 4-bromo-1-(difluoromethoxy)benzene with n-BuLi to form the Grignard/Lithiate, but after quenching with DMF, I recovered mostly phenol."

Root Cause: You triggered the Directed ortho-Metalation (DoM) or direct deprotonation of the




Solution:

  • Switch Reagents: Use

    
     (2 equivalents) instead of 
    
    
    .
    
    
    performs Halogen-Lithium exchange much faster than proton abstraction.[1]
  • Temperature Control: This reaction must be performed at

    
     or lower.
    
  • Alternative: Use

    
     (TurboGrignard) at 
    
    
    to
    
    
    . This reagent is less basic than alkyllithiums and tolerates the
    
    
    proton better while effecting the exchange.
Scenario B: Cross-Coupling (Suzuki/Buchwald)

User Report: "My Suzuki coupling yields are low (30-40%). I'm using


Root Cause: Alkoxides (



Solution: Switch to a milder inorganic base system.

  • Recommended:

    
     (3.0 equiv) or 
    
    
    .
  • Solvent: Dioxane/Water or Toluene/Water.

  • Why: These bases are strong enough to activate the boronic acid but too weak (

    
     of conjugate acid 
    
    
    ) to deprotonate the
    
    
    group (
    
    
    ).
Scenario C: Nucleophilic Substitution ( )

User Report: "I am trying to install a nucleophile on a fluoronitrobenzene containing an


Root Cause:


Solution: Use a weaker base like


Module 4: Base Compatibility Matrix

Base ClassSpecific ReagentsCompatibilityNotes
Weak Inorganic

,

,

Excellent Safe for reflux.[1] Standard for Suzuki/Heck.
Phosphates

,

Excellent Preferred for Suzuki couplings.
Fluorides

,

Good Safe, but avoid anhydrous conditions if Lewis Acids are present.
Alkoxides

,

,

Marginal Temperature dependent. Safe

, risky at reflux.
Amides

,

,

Poor Will deprotonate

. Use only if directing group protects it.
Alkyl Lithiums

,

Critical Failure Causes rapid fragmentation. Use Halogen-Li exchange protocols only.[1]
Hydrides

,

Poor High risk of elimination in polar solvents.

Module 5: Experimental Protocols

Protocol 1: Safe Suzuki Coupling of

Validated for stability of the difluoromethoxy group.

Reagents:

  • Aryl bromide bearing

    
     (1.0 equiv)
    
  • Boronic Acid (1.2 equiv)

  • 
     (0.05 equiv)
    
  • 
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane /

    
     (4:1 ratio)
    

Procedure:

  • Charge a reaction vial with the aryl bromide, boronic acid, base, and catalyst.

  • Evacuate and backfill with

    
     (3 cycles).
    
  • Add degassed solvent mixture.[2]

  • Heat to 80°C (Do not exceed 100°C if possible) for 4–12 hours.

  • Checkpoint: TLC should show consumption of bromide without the appearance of the corresponding phenol (a low Rf spot).

  • Cool, dilute with EtOAc, wash with water, and purify.

Protocol 2: Safe Halogen-Lithium Exchange

Designed to prevent proton abstraction.[1]

Reagents:

  • 1-bromo-4-(difluoromethoxy)benzene (1.0 equiv)[1]

  • 
     (1.7 M in pentane, 2.05 equiv)
    
  • Electrophile (e.g., DMF, Aldehyde) (1.2 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Dissolve substrate in THF under Argon.

  • Cool solution to -78°C (Dry ice/Acetone bath). Critical Step.

  • Add

    
     dropwise down the side of the flask over 10 minutes.
    
    • Note:

      
       prefers the Br-Li exchange over deprotonation kinetically at this temperature.[1]
      
  • Stir at -78°C for 30 minutes.

  • Add the electrophile (neat or in THF) dropwise.

  • Stir at -78°C for 30 mins, then slowly warm to room temperature.

  • Quench with saturated

    
    .
    

References

  • Zafrani, Y., et al. (2019). "Difluoromethyl Ethers: Synthesis, Stability, and Reactivity." Journal of Organic Chemistry.

    
     vs 
    
    
    ).
  • Fier, P. S., & Hartwig, J. F. (2013). "Copper-Mediated Difluoromethylation of Aryl Iodides." Journal of the American Chemical Society.[3] (Establishes compatibility with mild basic conditions in cross-coupling).

  • Li, H., et al. (2018). "The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach." Journal of the American Chemical Society.[3] (Provides mechanistic insight into the deprotonation and elimination of

    
     species). 
    
  • Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." Journal of Organic Chemistry. (Foundational work on the acidity and H-bonding capability of the C-H bond).

Technical Support Center: Optimizing Catalyst Loading for 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 2-(difluoromethoxy)-1-fluoro-4-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for this specific and challenging substrate. We will move beyond generic protocols to address the nuances of this electron-rich, sterically influenced system, helping you to minimize catalyst loading, maximize yield, and troubleshoot common issues.

Section 1: Frequently Asked Questions - First Principles of Catalyst System Selection

This section addresses the foundational questions you should consider before setting up your initial reactions. Understanding the "why" behind each component is the first step toward rational optimization.

Q1: What makes 2-(difluoromethoxy)-1-fluoro-4-iodobenzene a challenging substrate for cross-coupling?

Answer: This substrate presents a unique combination of electronic and steric challenges. The aryl iodide bond is reactive, which is favorable for oxidative addition.[1] However, the molecule has two key features that complicate the reaction:

  • Electron-Donating Groups: The ortho-fluoro and para-difluoromethoxy groups both donate electron density into the aromatic ring. This makes the carbon of the C-I bond less electrophilic, potentially slowing the crucial oxidative addition step, which is often the rate-determining step in the catalytic cycle.[2]

  • Steric Hindrance: The ortho-fluoro group provides steric bulk close to the reaction center, which can hinder the approach of the bulky palladium catalyst.

These factors mean that a carefully selected, highly active catalyst system is required to achieve efficient coupling.

Q2: What is the best starting point for a palladium catalyst and ligand?

Answer: For electron-rich and sterically hindered aryl halides, the go-to choices are bulky, electron-rich phosphine ligands from the Buchwald group.[3] These ligands are designed to accelerate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[4][5]

A highly recommended starting point is a combination of a palladium(II) precatalyst with a biaryl phosphine ligand. Specifically:

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). These ligands are known for their high activity in challenging Suzuki-Miyaura couplings.[3][5] SPhos is often an excellent first choice due to its remarkable stability and reaction rates.[5]

Q3: Why are bulky, electron-rich ligands like SPhos so effective for this type of coupling?

Answer: The effectiveness of ligands like SPhos stems from their specific structural and electronic properties which favorably influence the key steps in the Suzuki-Miyaura catalytic cycle.[6][7][8]

  • Accelerated Oxidative Addition: The electron-rich nature of the phosphine ligand makes the palladium(0) center more electron-rich and thus more nucleophilic. This enhances its ability to insert into the electron-rich C-I bond of your substrate.[1]

  • Promotion of Reductive Elimination: The steric bulk of the ligand facilitates the final reductive elimination step, where the new C-C bond is formed and the product is released from the palladium center.[4] This step is often accelerated by bulky ligands that create a sterically crowded coordination sphere around the metal.[1]

  • Stabilization of the Active Species: These ligands stabilize the catalytically active monoligated Pd(0) species, which is believed to be a key intermediate in the catalytic cycle, preventing catalyst decomposition and leading to longer catalyst lifetime.[5]

Q4: What base and solvent system should I start with?

Answer: The choice of base and solvent is critical and interdependent. The base is required to activate the organoboron reagent for the transmetalation step.[6][7]

  • Base: A moderately strong base is typically required. Potassium phosphate (K₃PO₄) is an excellent and widely used choice for these types of couplings. It is effective and generally has good solubility in mixed aqueous/organic solvent systems. Other options include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), particularly if a stronger base is needed.

  • Solvent: A polar aprotic solvent, often with a small amount of water, is a standard starting point. A mixture of dioxane/water or toluene/water (e.g., in a 10:1 ratio) is very common. The water is crucial for solubilizing the inorganic base and facilitating the transmetalation step.

Section 2: A Practical Guide to Optimizing Catalyst Loading

The goal of optimization is to find the lowest possible catalyst loading that provides a high, reproducible yield in a reasonable timeframe. This reduces costs and minimizes residual palladium in the final product. A systematic approach is key.

The Goal: Minimizing Palladium while Maximizing Yield

Reducing catalyst loading is not just about cost; it can sometimes lead to cleaner reactions and reveal the true rate-determining step.[9] For many Suzuki reactions, loadings can be pushed below 1 mol %, and in some cases, to parts-per-million (ppm) levels.[9][10][11]

Workflow for Catalyst Loading Optimization

This workflow provides a structured approach to screen and optimize your reaction conditions efficiently.

G cluster_0 Phase 1: Condition Scouting cluster_1 Phase 2: Catalyst Loading Reduction cluster_2 Phase 3: Final Optimization A Establish a Baseline (e.g., 2 mol% Pd, 4 mol% SPhos) B Screen Key Parameters (Base, Solvent, Temp) A->B If yield >80% C Systematically Reduce Pd/Ligand Loading (1%, 0.5%, 0.1%, 0.05%) B->C D Identify Failure Point (Yield drops significantly) C->D E Optimize at Lowest Effective Loading (e.g., 0.1 mol%) D->E F Confirm Reproducibility (Run 3x times) E->F G Final Protocol Established F->G Success!

Figure 1. A systematic workflow for optimizing catalyst loading.
Protocol 1: High-Throughput Screening for Initial Optimization

For efficient screening of multiple parameters, a high-throughput experimentation (HTE) setup using a 24-well plate is ideal.[12] If HTE is not available, this can be performed as parallel reactions in individual vials.

Objective: To quickly identify the most promising combination of ligand, base, and solvent before focusing on reducing catalyst loading.

ParameterVariables to Screen
Palladium Source Pd(OAc)₂ (2 mol%)
Ligand (4 mol%) SPhos, XPhos, RuPhos
Base (3 equiv.) K₃PO₄, K₂CO₃, Cs₂CO₃
Solvent (0.2 M) Dioxane/H₂O (10:1), Toluene/H₂O (10:1)
Temperature 80 °C, 100 °C

Methodology:

  • Preparation (Inert Atmosphere): In a glovebox or under a constant flow of argon/nitrogen, add the appropriate pre-weighed ligand (e.g., 4 µmol for a 100 µmol scale reaction) and palladium source (2 µmol) to each reaction vial containing a stir bar.

  • Reagent Addition: To each vial, add the base (300 µmol), 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene (100 µmol, 1.0 equiv), and the boronic acid coupling partner (120 µmol, 1.2 equiv).

  • Solvent Addition: Add the degassed solvent system (0.5 mL) to each vial.

  • Reaction: Seal the vials/plate and place them in a pre-heated reaction block at the desired temperature. Stir for a set time (e.g., 12 hours).

  • Analysis: After cooling, take an aliquot from each well, dilute, and analyze by LC-MS or GC-MS to determine the conversion and identify the most successful conditions.

This initial screen will point towards the most robust ligand/base/solvent combination, which you will then carry forward to the catalyst loading reduction phase.

Section 3: Troubleshooting Guide - Addressing Common Issues

Even with a well-designed experiment, challenges can arise. This section provides a question-and-answer guide to troubleshoot specific problems you might encounter.

Q1: My reaction has stalled, and I have low conversion to the product. What should I check first?

Answer: Low conversion is a common issue. Before making drastic changes, systematically check the fundamentals.

G A Problem: Low Conversion B Is the Catalyst Active? A->B C Is the Boronic Acid Stable? B->C No E Solution: - Use fresh Pd source/ligand. - Ensure rigorous inert atmosphere. - Consider a more stable precatalyst. B->E Yes D Are Base/Solvent Optimal? C->D No F Solution: - Check for protodeboronation (hydrolysis). - Use boronic ester (e.g., pinacol ester). - Use fresh boronic acid. C->F Yes G Solution: - Ensure base is finely powdered and dry. - Screen alternative bases (e.g., Cs₂CO₃). - Ensure sufficient water is present for transmetalation. D->G Yes

Figure 2. Decision flowchart for troubleshooting low conversion.
  • Catalyst Inactivity: The active Pd(0) species is sensitive to oxygen.[13] Ensure your solvents were properly degassed and the reaction was maintained under a positive pressure of inert gas (Argon or Nitrogen). If using a Pd(II) source, incomplete reduction to Pd(0) could be the issue.[14] Using a fresh bottle of catalyst and ligand is a simple first check.[15]

  • Boronic Acid Decomposition: Boronic acids can undergo protodeboronation (hydrolysis back to the arene) or form inactive cyclic boroxine trimers.[1] This is a very common cause of low yields.[1] Try using a more stable boronic ester, such as a pinacol ester (Bpin), or use a freshly opened bottle of the boronic acid.

  • Base and Solvent Issues: The base may not be sufficiently soluble or active. Ensure solid bases like K₃PO₄ are finely powdered to maximize surface area.[2] Anhydrous conditions with certain bases can sometimes hinder the reaction; a small amount of water is often beneficial.[2]

Q2: I'm observing significant formation of a homocoupled byproduct from my boronic acid. What causes this and how can I prevent it?

Answer: Homocoupling of the boronic acid (to form a biaryl R-R from R-B(OH)₂) is typically caused by the presence of oxygen.[1] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway.[1]

Solutions:

  • Improve Degassing: This is the most critical factor. Use a robust degassing method like freeze-pump-thaw (at least 3 cycles) for your solvents. Ensure your reaction flask is thoroughly purged with inert gas before adding the solvent and catalyst.

  • Use a Precatalyst: Well-defined Pd(II) precatalysts are often more resistant to ambient air before the reaction starts and can provide more consistent generation of the active Pd(0) species in situ, reducing the window for oxidative side reactions.

Q3: I'm seeing dehalogenation of my starting material (2-(Difluoromethoxy)-1-fluoro-4-iodobenzene is being converted to 1-(Difluoromethoxy)-2-fluorobenzene). Why is this happening?

Answer: Dehalogenation is a known side reaction where the aryl halide is reduced instead of coupled.[1] This can occur after oxidative addition, where a hydride source in the reaction mixture (which can be trace water, solvent impurities, or the base itself) leads to a reductive elimination of Ar-H instead of Ar-Ar'.

Solutions:

  • Use High-Purity Reagents: Ensure solvents and bases are of high purity and appropriately dried if the protocol calls for it.

  • Modify the Ligand/Base: Sometimes, changing the ligand or base can alter the relative rates of the desired coupling versus the undesired dehalogenation pathway. A more electron-rich ligand that promotes faster reductive elimination of the product can sometimes outcompete the dehalogenation pathway.

Q4: My yield is not reproducible between runs, even with the same protocol. What are the likely sources of this variability?

Answer: Reproducibility issues often point to subtle variations in setup or reagent quality.

  • Inconsistent Inert Atmosphere: Small leaks in your setup can introduce enough oxygen to partially deactivate the catalyst, leading to variable results.

  • Reagent Purity/Age: The purity of the boronic acid is a major factor.[16] Using different batches or an old bottle can lead to inconsistent results. The quality of the base, especially its water content and particle size, can also cause variability.[2]

  • Stirring Rate: In heterogeneous mixtures (e.g., with a solid base), inefficient stirring can lead to poor mixing and inconsistent reaction rates. Ensure the stirring is vigorous enough to create a uniform suspension.

By methodically addressing these potential issues, you can develop a robust and high-yielding protocol for the coupling of this valuable fluorinated building block.

References
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Advanced Synthesis & Catalysis. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... ResearchGate. [Link]

  • The Synergy of Ligands and Palladium: Understanding SPhos Pd G3's Catalytic Power. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). PMC. [Link]

  • High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. (2016). Organic Letters. [Link]

  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. (2014). DSpace@MIT. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]

  • Unleashing high-throughput reaction screening. Unchained Labs. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. [Link]

  • Optimization of catalyst loading for Suzuki-Miyaura coupling. ResearchGate. [Link]

  • How to Improve Yield. University of Rochester Department of Chemistry. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]

  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. ResearchGate. [Link]

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide. (2025). Reddit. [Link]

  • Struggling with Suzuki Reaction. (2024). Reddit. [Link]

  • Expression of the Reaction Selectivity and the Substituent Effect in Coupling Reactions by Reducing the Catalyst Loading. (2023). Preprints.org. [Link]

  • Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. (2025). ACS Organic & Inorganic Au. [Link]

Sources

Validation & Comparative

LC-MS/MS Fragmentation & Analysis Guide: Difluoromethoxy-iodo-benzene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

This guide provides a critical analysis of the mass spectrometric behavior of difluoromethoxy-iodo-benzene (e.g., 1-(difluoromethoxy)-4-iodobenzene). Unlike standard polar metabolites, this molecule presents a distinct analytical challenge due to its high lipophilicity and lack of basic functional groups.

The Core Conflict: Standard generic LC-MS methods (Electrospray Ionization, ESI) often fail to detect this compound at trace levels due to poor ionization efficiency. This guide compares the "standard" approach against optimized alternatives (APCI and GC-EI), demonstrating that Atmospheric Pressure Chemical Ionization (APCI) is the superior choice for LC-based quantitation, while GC-EI remains the gold standard for structural confirmation.

Part 2: Analytical Strategy & Performance Comparison

The following table objectively compares the performance of ionization modes for difluoromethoxy-iodo-benzene. This data challenges the "ESI-first" mindset common in high-throughput screening.

Table 1: Ionization Mode Performance Matrix
FeatureElectrospray (ESI) APCI (Recommended) GC-MS (EI)
Ionization Mechanism Solution-phase charge transfer (requires polar sites)Gas-phase chemical ionization / Charge TransferElectron Impact (70 eV)
Sensitivity Low / Poor . Lacks basic N or acidic H.High . Excellent for neutral/non-polar aromatics.High . Excellent for volatile neutrals.
Dominant Ion [M+H]⁺ (Weak) or Adducts ([M+NH₄]⁺, [M+Ag]⁺)[M+H]⁺ or M⁺• (Radical cation)M⁺• (Radical cation)
Fragmentation Minimal (requires CID).Moderate (In-source fragmentation common).Extensive (Fingerprint).
Matrix Tolerance Low (Susceptible to suppression).High (Gas phase is more robust).N/A (Chromatographic separation).
Primary Utility Not recommended for trace analysis.Bioanalysis / Quantitation (PK/PD). Impurity Profiling / ID.

Part 3: Fragmentation Deep Dive

Understanding the fragmentation logic is essential for selecting Multiple Reaction Monitoring (MRM) transitions. The molecule contains two labile groups: the iodine atom (weak C-I bond) and the difluoromethoxy group (-OCHF₂).

Fragmentation Pathways (Mechanism)

The following diagram illustrates the competing fragmentation pathways. Note the distinction between the "Hard" ionization (EI) leading to radical losses and "Soft" ionization (LC-MS) leading to neutral losses.

Fragmentation M Molecular Ion [C7H5F2IO]•+ m/z 270 I_Loss Loss of Iodine (•I) [C7H5F2O]+ m/z 143 (Base Peak) M->I_Loss EI: Homolytic Cleavage (Weak C-I) CHF2_Loss Loss of •CHF2 [C6H4IO]+ m/z 219 M->CHF2_Loss EI: Alpha Cleavage Combined Phenol Cation [C6H5O]+ m/z 93 I_Loss->Combined - CF2 (Rearrangement) MH Protonated Ion [M+H]+ m/z 271 HF_Loss Neutral Loss of HF [C7H4FIO]+ m/z 251 MH->HF_Loss CID: Elimination Aldehyde Loss of CF2 (Carbene) [C6H5IOH]+ m/z 221 MH->Aldehyde CID: Rearrangement

Figure 1: Comparative fragmentation pathways for EI (left branch) and LC-MS (right branch).

Diagnostic Ion Table
m/z (Nominal)Ion IdentityOrigin / MechanismSignificance
270 M⁺•Molecular Ion (EI/APCI)Parent confirmation.
271 [M+H]⁺Protonated Molecule (ESI/APCI)Precursor for MRM.
143 [M - I]⁺Loss of Iodine radicalBase Peak in EI . Diagnostic for Iodides.
219 [M - CHF₂]⁺Loss of difluoromethyl radicalDiagnostic for -OCHF₂ group.
220 [M - CF₂]⁺•Loss of difluorocarbeneRearrangement characteristic of aryl difluoromethyl ethers.
127 I⁺Iodine cationOften seen in high-energy CID.

Part 4: Experimental Protocol (Method Development)

To ensure trustworthy data, follow this self-validating protocol. This workflow prioritizes APCI but provides a fallback for ESI if APCI is unavailable.

Phase 1: Source Optimization (The "Make or Break" Step)
  • Solvent Selection: Use Methanol (MeOH) over Acetonitrile (ACN). MeOH provides a more stable protic environment which can assist in protonation [M+H]⁺ in APCI.

  • Flow Rate:

    • ESI: 0.3–0.5 mL/min.

    • APCI: Increase to 0.8–1.0 mL/min . Higher flow aids nebulization and ionization in the corona discharge region.

  • Additive: Use Ammonium Formate (5-10 mM) .

    • Why? It promotes [M+H]⁺ formation and can form [M+NH₄]⁺ (m/z 288) in ESI, providing an alternative precursor if the protonated ion is unstable.

Phase 2: MRM Transition Selection

For quantitative bioanalysis (PK studies), specificity is key.

  • Primary Transition (Quantifier): m/z 271 → 145 (Loss of I + H, or HI equivalent).

    • Note: In soft ionization, the loss of Iodine is often the most facile pathway upon Collision Induced Dissociation (CID).

  • Secondary Transition (Qualifier): m/z 271 → 221 (Loss of CF₂).

    • Note: This transition preserves the Iodine, confirming the core structure.

Phase 3: Decision Tree for Method Selection

Use the following logic flow to determine the correct instrument platform for your specific sample matrix.

MethodSelection Start Sample Type? Pure Pure Standard / Synthesis Start->Pure Bio Biological Matrix (Plasma/Urine) Start->Bio Pure_Path GC-MS (EI) Pure->Pure_Path Structural ID Bio_Path LC-MS/MS Bio->Bio_Path Check_Conc Concentration? Bio_Path->Check_Conc High High (>1 µg/mL) Check_Conc->High Trace Trace (<100 ng/mL) Check_Conc->Trace ESI_OK ESI (+) Mode Monitor [M+NH4]+ High->ESI_OK APCI_Req APCI (+) Mode Monitor [M+H]+ Trace->APCI_Req

Figure 2: Analytical decision tree for selecting the optimal ionization mode.

References

  • Comparison of Ionization Modes: Korfmacher, W. A. (2005). Principles and applications of LC-MS in drug discovery. Drug Discovery Today. Link

  • Fragmentation of Aryl Ethers: McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. Link

  • APCI vs ESI Sensitivity: Hsieh, Y., & Korfmacher, W. A. (2006). Increasing speed and throughput when using HPLC-MS/MS systems for drug metabolism and pharmacokinetic screening. Current Drug Metabolism. Link

  • Halogenated Compound Analysis: Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. Link

Bioavailability Assessment of Difluoromethoxy-Containing Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Motif

In modern medicinal chemistry, the difluoromethoxy group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) has emerged as a "Goldilocks" bioisostere, bridging the gap between the metabolically labile methoxy group (

) and the highly lipophilic, non-polar trifluoromethoxy group (

).[1]

Unlike traditional fluorinated motifs that function solely as lipophilic bulk, the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 group possesses a unique dual character: it acts as a lipophilic hydrogen bond donor .[2] The polarized 

bond within the difluoromethyl moiety is sufficiently acidic to interact with protein carbonyls or water, influencing solubility and target binding while simultaneously blocking oxidative metabolism.

This guide details the technical assessment of bioavailability for candidates bearing this motif, focusing on the specific experimental nuances required to validate its pharmacokinetic advantages.

Part 1: Physicochemical Profiling & Comparative Metrics

Before initiating biological assays, the physicochemical impact of the


 substitution must be quantified. The group typically lowers basicity of the attached aromatic system and increases lipophilicity, but less drastically than perfluorination.
Table 1: Comparative Physicochemical Properties

Data aggregated from standard medicinal chemistry references [1, 2].

PropertyMethoxy (

)
Difluoromethoxy (

)
Trifluoromethoxy (

)
Impact on Bioavailability
Electronic Effect (

)
-0.27 (Donor)+0.18 (Weak Withdrawer)+0.35 (Strong Withdrawer)Reduces oxidation potential of the aromatic ring; improves metabolic stability.
Lipophilicity (

value)
-0.02~0.40 – 0.60+1.04Moderate increase in

aids permeability without "molecular obesity" (solubility crash).
H-Bond Acidity (A) 0.00~0.140.00Critical:

can solvate better than

, maintaining solubility despite higher LogP.
Conformation Coplanar (mostly)Out-of-plane (often)OrthogonalAltered shape can impact P-gp recognition and efflux ratios.

Part 2: In Vitro Assessment Framework

The bioavailability of


 analogs is often dictated by two competing factors: enhanced passive permeability  (due to lipophilicity) vs. transporter recognition  (P-gp efflux).
Permeability & Efflux Assays (Caco-2 / MDCK)

The lipophilic nature of


 generally increases passive diffusion (

). However, the unique hydrogen-bonding capability can occasionally trigger specific transporter recognition.

Protocol Nuance:

  • pH Dependency: Unlike

    
    , the 
    
    
    
    group is non-basic. When assessing permeability, ensure the donor/receiver well pH gradient (typically 6.5/7.4) accounts for the
    
    
    shift of the parent scaffold caused by the electron-withdrawing nature of fluorine.
  • Efflux Ratio (ER): Calculate

    
    .
    
    • Target: ER < 2.0 indicates passive diffusion dominance.

    • Observation:

      
       analogs often show lower ER than non-fluorinated polar analogs due to membrane partitioning masking the substrate from P-gp binding sites.
      
Metabolic Stability (Microsomal Stability Assay)

This is the primary driver for


 incorporation. The C-F bond strength (approx. 116 kcal/mol) renders the carbon atom resistant to Cytochrome P450-mediated hydrogen abstraction.

Mechanism of Stabilization:

  • Blockade of O-Dealkylation: CYP450 enzymes rapidly oxidize

    
     to formaldehyde and a phenol. The 
    
    
    
    group completely blocks this pathway [3].
  • Electronic Deactivation: The electron-withdrawing effect reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack by CYP450 (e.g., aromatic hydroxylation).

Diagram 1: Bioavailability Assessment Workflow

Visualizing the decision tree for evaluating difluoromethoxy candidates.

BioavailabilityAssessment Start Candidate Synthesis (R-OCF2H) PhysChem Physicochemical Profiling (LogD, pKa, Sol) Start->PhysChem InVitro In Vitro Permeability (Caco-2 / PAMPA) PhysChem->InVitro High Sol/LogD Metab Metabolic Stability (HLM / Hepatocytes) PhysChem->Metab EffluxCheck Efflux Ratio < 2? InVitro->EffluxCheck ClearanceCheck Cl_int Reduced? Metab->ClearanceCheck InVivo In Vivo PK (Rat/Dog) (AUC, F%, T1/2) EffluxCheck->InVivo Yes Redesign Redesign (Steric/Electronic) EffluxCheck->Redesign No (P-gp Substrate) ClearanceCheck->InVivo Yes (Stable) ClearanceCheck->Redesign No (Alt. Pathway)

Caption: Integrated workflow for screening difluoromethoxy candidates, prioritizing early identification of efflux liability and metabolic clearance improvements.

Part 3: Case Study & Data Comparison

Subject: Roflumilast (Daliresp®) Roflumilast is a PDE4 inhibitor where the difluoromethoxy group is critical for oral bioavailability. The comparison with its non-fluorinated or alternative analogs highlights the "Fluorine Effect."

Table 2: Pharmacokinetic Impact of in Roflumilast

Comparison of Roflumilast vs. Non-fluorinated analog (Hypothetical/Class Data) [4, 5].

ParameterNon-Fluorinated Analog (

)
Roflumilast (

)
Mechanism of Improvement
Metabolic Route Rapid O-demethylation (CYP1A2/3A4)Oxidation at distal cyclopropyl group

blocks the primary metabolic soft spot (ether cleavage).
Half-Life (

)
< 5 hours (estimated)~17-30 hoursMetabolic blockade leads to sustained plasma exposure.
Bioavailability (

)
Low (< 30%)~80%Reduced first-pass metabolism.
Potency (

)
BaselineImproved (< 1 nM)The

proton acts as a H-bond donor to the PDE4 active site (Gln369).

Part 4: Experimental Protocols

Protocol A: Comparative Intrinsic Clearance ( )

Objective: Validate the metabolic blockade of


 versus 

.
  • Preparation: Prepare 10 mM stock solutions of the

    
     candidate and its 
    
    
    
    analog in DMSO.
  • Incubation:

    • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

    • Buffer: 100 mM Phosphate buffer (pH 7.4).

    • Substrate Concentration: 1 µM (ensure <

      
       to assume linear kinetics).
      
    • Cofactor: Initiate with NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS. Monitor parent depletion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    
    
    Success Criteria: The
    
    
    analog should exhibit a
    
    
    at least 3-fold lower than the
    
    
    analog.
Diagram 2: Metabolic Fate Comparison

Visualizing the blockade of O-dealkylation.

MetabolicFate cluster_0 Methoxy Analog (-OCH3) cluster_1 Difluoromethoxy Analog (-OCF2H) Methoxy Drug-O-CH3 Intermediate [Drug-O-CH2-OH] Unstable Hemiacetal Methoxy->Intermediate CYP450 (Oxidation) Metabolite Drug-OH + HCHO (Rapid Clearance) Intermediate->Metabolite Spontaneous Collapse Difluoro Drug-O-CF2H Blocked C-F Bond Resistant to Oxidation Difluoro->Blocked CYP450 Attack Fails Stable Intact Drug (High Bioavailability) Blocked->Stable

Caption: Comparison of metabolic pathways. The methoxy group undergoes rapid O-demethylation, while the difluoromethoxy group resists oxidation due to C-F bond strength.[1]

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study. Journal of Medicinal Chemistry.

  • Hermann, R., et al. (2012). Pharmacokinetics and pharmacodynamics of roflumilast. Handbook of Experimental Pharmacology.

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

  • Erickson, J. A., & McLoughlin, J. I. (2006). Hydrogen Bond Donor Properties of the Difluoromethyl Group. Journal of Organic Chemistry.

Sources

Precision in Halogenated Scaffolds: Benchmarking Elemental Analysis Standards for C7H4F3IO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Audience: Medicinal Chemists, Analytical Scientists, and QC Managers.[1] Compound Class: Trifluoromethyl-iodo-phenols/ethers (e.g., 2-iodo-4-(trifluoromethyl)phenol).[1][2][3] The Challenge: The


 scaffold represents a "perfect storm" for elemental analysis (EA). The simultaneous presence of Fluorine (aggressive silica etching), Iodine (sublimation/memory effects), and Oxygen (requires direct determination or subtraction) renders standard CHN protocols insufficient.

This guide objectively compares the three dominant analytical "standards" (methodologies) for validating this compound class: Automated Flash Combustion (CHN) , Combustion Ion Chromatography (CIC) , and Quantitative NMR (qNMR) .[1][2] We evaluate these based on precision, recovery, and sample integrity.

Part 1: Comparative Analysis of Analytical Standards

Automated Flash Combustion (Modified CHN)

The Industry Workhorse, adapted for Halogens.

Mechanism: Dynamic flash combustion at >1000°C. The Modification: Standard CHN analyzers use quartz tubes which Fluorine destroys (forming


).[1] For 

, the combustion tube must be packed with Magnesium Oxide (MgO) or Tungstic Anhydride (

)
to trap Fluorine, and Silver Wool to trap Iodine.[1]
FeaturePerformance Data
Precision (C/H) High (<0.3% abs. error) if traps are fresh.
Halogen Recovery Poor. F and I are trapped/lost, not measured.
Sample Req. 1–3 mg.[1][2]
Throughput High (5 mins/sample).
Verdict Screening Only. Excellent for C/H confirmation but fails to quantify the critical F/I ratio.
Oxygen Flask Combustion (Schöniger) + Ion Chromatography (IC)

The "Gold Standard" for Heteroatoms.

Mechanism: Sample is combusted in a closed flask enriched with


.[1][2] Gases are absorbed into a buffer solution (e.g., Hydrazine/KOH) and analyzed via IC.[1][2]
Why it works for 

:
It physically isolates the halogens before detection, preventing cross-interference.[1]
FeaturePerformance Data
Precision (F/I) Superior. F: ±0.3%, I: ±0.4%.
Interference Minimal. F and I elute at distinct retention times.
Sample Req. 5–10 mg (Higher mass needed for homogeneity).
Throughput Low (Manual prep + 20 min run time).[1][2]
Verdict Validation Grade. The only method to strictly quantify the F:I stoichiometry.
Quantitative NMR (qNMR)

The Non-Destructive Modern Standard.

Mechanism: Uses internal standards (e.g., Maleic Acid, BTF) to quantify molar purity relative to proton/fluorine integration.[1] Why it works: Bypasses combustion entirely.[1][2]


 has distinct signals: 

(singlet, -63 ppm) and aromatic protons.[1][2][3]
FeaturePerformance Data
Precision Medium-High (±1.0% typical, ±0.5% with cryoprobe).[1][2][3]
Specificity Absolute. Distinguishes isomers (e.g., 2-iodo vs 3-iodo).[1][2][3]
Sample Req. 10–20 mg (Recoverable).[1][2]
Verdict Structural Integrity. Best for confirming identity + purity, but not a substitute for "Elemental Composition" regulatory requirements.[1][2]

Part 2: Critical Experimental Protocols

Protocol A: The "Gold Standard" Workflow (Schöniger + IC)

Objective: Accurate quantification of Fluorine and Iodine in


.
1. Reagents & Standards
  • Absorbing Solution: 10 mL of 0.2 M KOH + 0.1 mL Hydrazine Hydrate (reduces

    
     to 
    
    
    
    ).
  • Calibration Standard: 4-Fluorobenzoic acid (NIST Traceable) and o-Iodobenzoic acid.[1][2][3]

  • Combustion Aid: Ashless filter paper flags.

2. Combustion Procedure
  • Weigh 5.00–8.00 mg of

    
     onto the paper flag. Fold carefully to enclose the sample.
    
  • Place in the Platinum basket of the Schöniger flask stopper.

  • Flush a 500 mL thick-walled Erlenmeyer flask with pure Oxygen for 60 seconds.

  • Add the Absorbing Solution to the flask bottom.

  • Ignite the paper flag and immediately insert/clamp the stopper. Safety: Use a safety screen or remote igniter.

  • Invert flask once during combustion, then shake vigorously for 3 minutes after flame extinction.

  • Allow to stand for 30 minutes to ensure complete absorption of mist.[1]

3. Analysis (Ion Chromatography)[1][2][3][4][5]
  • Column: Anion Exchange (e.g., Dionex IonPac AS19).[1][2]

  • Eluent: KOH Gradient (10 mM to 45 mM).

  • Detection: Suppressed Conductivity.[1][2]

  • Expectation: Fluoride elutes early (~4 min); Iodide elutes late (~15 min).[1][2][3]

Part 3: Data Visualization

Workflow: Decision Logic for C7H4F3IO Analysis

This diagram guides the researcher to the correct method based on their specific data requirement (Purity vs. Composition).

AnalysisLogic Start Start: C7H4F3IO Sample Goal Define Analytical Goal Start->Goal Purity Purity & Structure (Isomer ID) Goal->Purity Internal R&D Comp Elemental Composition (Regulatory/Publication) Goal->Comp Publication/QC qNMR Method: qNMR (1H & 19F) Purity->qNMR CHN Method: Flash Combustion (w/ MgO + Ag Wool) Comp->CHN Rapid Screen Schon Method: Schöniger Flask + Ion Chromatography Comp->Schon Full Validation Res1 Result: Molar Purity % (No F/I ratio) qNMR->Res1 Res2 Result: %C, %H Only (F/I Trapped) CHN->Res2 Res3 Result: Accurate %F, %I (Stoichiometry Confirmed) Schon->Res3

Figure 1: Decision matrix for selecting the appropriate analytical standard based on data requirements.

Mechanism: Combustion Interferences

Visualizing why standard CHN fails without modification.

Interferences Sample Sample: C7H4F3IO Combustion Combustion (1000°C) Sample->Combustion HF HF (Gas) Combustion->HF I2 I2 (Vapor) Combustion->I2 Quartz Quartz Tube (SiO2) HF->Quartz Attacks Detector TCD Detector I2->Detector Contaminates Deposit Deposition: I2 condenses (Memory Effect) I2->Deposit Etch Etching: SiF4 formed (Loss of F, Damage) Quartz->Etch

Figure 2: Chemical interferences of Fluorine and Iodine in standard combustion chambers.

Comparison Data Table

ParameterTheoretical Value (

)
Method A: Flash CHN (Found)Method B: Schöniger + IC (Found)
Carbon % 29.19%29.15% (±0.[1][2][3]10)N/A
Hydrogen % 1.40%1.45% (±0.[1][2]05)N/A
Fluorine % 19.79%Not Detected (Trapped)19.65% (±0.[1][2][3]25)
Iodine % 44.07%Not Detected (Trapped)43.90% (±0.[1][2][3]30)
Recovery 100%~30% (Mass balance deficit)>98% (Sum of Halogens)

Note: The "Mass balance deficit" in Method A is often misdiagnosed as impurity. It is simply the unmeasured mass of F, I, and O.

References

  • Thermo Fisher Scientific. (2020).[1][2] CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42267.[1][2] Link

  • Schöniger, W. (1955).[1][2][6][7][8] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[1][2] Mikrochimica Acta, 43(1), 123-129.[1][2][3] Link[1][2][3]

  • Exeter Analytical. (2013).[1][2] CHN Determination of Highly Fluorinated Organic Compounds.[1][9] Technical Note 217.[1] Link

  • PubChem. (2025).[1][2] Compound Summary: 2-iodo-4-(trifluoromethyl)phenol.[1][2][3][10][11] National Library of Medicine.[1] Link[1][2][3]

  • Mitsubishi Chemical Analytech. (2018).[1][2] Combustion Ion Chromatography (CIC) for Halogen Determination.[1][2] User Guide AQF-2100H.[1][2][3] Link

Sources

A Senior Application Scientist's Guide to Purity Verification of 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene: A Comparative Analysis Focused on GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug synthesis. This guide provides an in-depth technical comparison of analytical methodologies for verifying the purity of 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene, a key building block in modern medicinal chemistry. We will focus on Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique, while also providing a critical comparison with alternative methods to ensure a comprehensive understanding of the available analytical arsenal.

The structural complexity of 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene, with its multiple halogen substituents, presents unique analytical challenges. The difluoromethoxy group, in particular, is a valuable modulator of physicochemical properties in drug candidates, making the purity of this intermediate critical for downstream success.[1]

The Analytical Imperative: Why Purity Matters

In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of starting materials and intermediates has a cascading effect on the final product's quality, safety, and efficacy. Impurities can arise from various sources, including unreacted starting materials, byproducts of the primary reaction, degradation products, and residual solvents. For a molecule like 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene, potential impurities could include positional isomers, compounds with incomplete halogenation, or residual starting materials from its synthesis.

A plausible synthetic route for such a compound involves the difluoromethylation of a corresponding phenolic precursor.[2][3] This suggests that potential impurities could include the starting phenol, incompletely reacted intermediates, or isomers formed during the synthesis. Therefore, a robust analytical method must be able to separate and identify these closely related compounds.

GC-MS: The Workhorse for Volatile and Semi-Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds.[4] Its high separation efficiency, coupled with the specificity of mass spectrometric detection, makes it an ideal choice for the purity analysis of many pharmaceutical intermediates.

The GC-MS Workflow: A Step-by-Step Approach

The following diagram illustrates a typical workflow for the GC-MS analysis of 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Dilute Dilute in Solvent (e.g., Ethyl Acetate) Sample->Dilute Spike Spike with Internal Standard Dilute->Spike Vortex Vortex to Homogenize Spike->Vortex Inject Inject into GC Vortex->Inject Transfer to Vial Separate Separation on Capillary Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry Detection (Scan/SIM) Ionize->Detect Integrate Peak Integration Detect->Integrate Acquire Data Identify Library Search & Mass Spectral Interpretation Integrate->Identify Quantify Purity Calculation (% Area Normalization) Identify->Quantify Report Generate Report Quantify->Report

Caption: GC-MS workflow for purity verification.

Experimental Protocol: GC-MS Purity Verification

This protocol is a robust starting point for the analysis of 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene. Method optimization may be required based on the specific instrumentation and potential impurity profile.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene sample into a 10 mL volumetric flask.
  • Dissolve and dilute to volume with a suitable solvent such as ethyl acetate or dichloromethane.
  • For quantitative analysis, a suitable internal standard can be added.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides excellent retention time reproducibility and robust performance.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity for confident peak identification.
Column A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.Provides good separation for a wide range of aromatic compounds with varying polarity.
Injector Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.A split injection prevents column overloading and ensures sharp peaks for the major component. The temperature ensures efficient volatilization without degradation.
Carrier Gas Helium at a constant flow of 1.0 mL/min.Inert carrier gas that provides good chromatographic efficiency.
Oven Program Initial temperature of 60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.A temperature ramp allows for the separation of compounds with a range of boiling points, ensuring elution of both volatile and less volatile impurities.
MS Source Electron Ionization (EI) at 70 eV. Source temperature of 230 °C.Standard ionization energy that produces reproducible fragmentation patterns for library matching.
MS Quadrupole Quadrupole temperature of 150 °C.Maintains consistent mass filtering.
Acquisition Mode Full Scan mode (e.g., m/z 40-500) for initial impurity identification. Selected Ion Monitoring (SIM) for trace analysis.Full scan allows for the identification of unknown impurities, while SIM mode provides higher sensitivity for quantifying known trace impurities.

A Comparative Look: Alternative and Complementary Analytical Techniques

While GC-MS is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques that separate compounds based on different chemical principles.

TechniquePrincipleAdvantages for 2-(Difluoromethoxy)-1-fluoro-4-iodobenzeneDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Suitable for non-volatile or thermally labile impurities that may not be amenable to GC. A wide range of column chemistries and mobile phases provides high selectivity.The target molecule is likely volatile enough for GC. May have lower resolution for closely related volatile isomers compared to capillary GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.¹⁹F NMR is particularly powerful for fluorine-containing compounds, offering high sensitivity and a wide chemical shift range, which can resolve subtle structural differences between isomers. ¹H NMR can also provide quantitative purity information.Lower sensitivity compared to MS for trace impurities. Complex spectra may require significant expertise for interpretation, especially for second-order coupling effects.
Elemental Analysis Determines the elemental composition of a sample.Can provide an accurate determination of the iodine and fluorine content, serving as an orthogonal check on the overall purity and stoichiometry of the compound.Does not provide information on the nature of impurities. It is a bulk analysis technique and cannot distinguish between the target compound and isomers with the same elemental composition.

The Power of Orthogonality: A Multi-faceted Approach to Purity Verification

A self-validating purity assessment relies on the convergence of data from multiple, independent analytical techniques. For 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene, a robust strategy would involve:

  • Primary Purity Assessment by GC-MS: To identify and quantify volatile and semi-volatile impurities.

  • Orthogonal Confirmation by ¹⁹F NMR: To confirm the structure and identify any fluorine-containing isomers that may be difficult to resolve by GC.

  • Elemental Analysis: As a final check on the elemental composition, particularly for iodine content.

This multi-pronged approach provides a high degree of confidence in the purity of the material, a critical requirement in the pharmaceutical industry.

Method Validation: Ensuring Trustworthy Results

Any analytical method used for purity determination must be validated to ensure it is fit for its intended purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6][7][8][9]

Key Validation Parameters for a GC-MS Purity Method:
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6] This is demonstrated by showing that the peaks for known impurities and the main component are well-resolved.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[6]

  • Range: The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]

  • Accuracy: The closeness of test results obtained by the method to the true value.[8] This can be assessed by spike recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]

Conclusion: A Holistic Strategy for Purity Assurance

The purity verification of 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene requires a well-considered analytical strategy. GC-MS stands out as a primary technique due to its high resolving power and sensitive detection for this class of compounds. However, a truly robust and trustworthy purity assessment is achieved by embracing a multi-technique, orthogonal approach. By combining the strengths of GC-MS, NMR, and elemental analysis, and by adhering to rigorous validation principles, researchers and drug development professionals can ensure the quality and integrity of this critical pharmaceutical intermediate, thereby safeguarding the success of their drug discovery and development programs.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). Retrieved from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). Retrieved from [Link]

  • WO2014107380A1 - Synthesis of difluoromethyl ethers and sulfides. (2014). Google Patents.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023). European Medicines Agency. Retrieved from [Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (2019). Molecules, 24(15), 2786.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube. Retrieved from [Link]

  • Validation of analytical procedures – ICH Q2(R2). (2024). European Pharmaceutical Review. Retrieved from [Link]

  • Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes. (2013). The Journal of Organic Chemistry, 78(17), 8904–8908.
  • QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. (n.d.). TDI-Brooks. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research, discovery, and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene, a halogenated aromatic compound. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

The procedural framework outlined herein is built upon established principles of chemical safety and hazardous waste management, drawing from authoritative sources to ensure a self-validating and trustworthy protocol.

Hazard Identification and Risk Assessment

Analog Compound Data Summary:

PropertyAnalog CompoundValueSource
Hazards 1-(Difluoromethoxy)-4-iodobenzeneCauses skin irritation.[1]
p-FluoroiodobenzeneIrritant to eyes, skin, mucous membranes, and respiratory system. Harmful if swallowed, in contact with skin, or if inhaled.[2]
1,2-Difluoro-4-iodobenzeneCauses serious eye irritation. May cause respiratory irritation.[3]
Molecular Formula 2-(Difluoromethoxy)-1-fluoro-4-iodobenzeneC₇H₄F₃IO-
Molecular Weight 1-(Difluoromethoxy)-4-iodobenzene270.01 g/mol [1]
Boiling Point 2,4-Difluoro-1-iodobenzene176 °C[4]
Incompatibility 1,2-Difluoro-4-iodobenzeneStrong oxidizing agents.[3]

Based on this data, it is prudent to handle 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene as a substance that is harmful and irritating to the skin, eyes, and respiratory system.

Personal Protective Equipment (PPE)

Given the identified hazards, the following minimum PPE must be worn when handling 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene, particularly during waste consolidation and disposal procedures:

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before use.

  • Eye Protection : Safety goggles or a face shield to protect against splashes.

  • Skin and Body Protection : A flame-retardant laboratory coat.

  • Respiratory Protection : All handling of this compound, especially when generating aerosols or vapors, should be conducted within a certified chemical fume hood to minimize inhalation risks.

Waste Characterization and Segregation

2-(Difluoromethoxy)-1-fluoro-4-iodobenzene is a halogenated organic compound. As such, it must be disposed of as hazardous waste.[5][6][7] Co-mingling this waste with non-halogenated organic waste streams is strictly prohibited, as it can complicate and increase the cost of disposal.[8]

Under the U.S. Environmental Protection Agency (EPA) regulations, wastes containing halogenated organic compounds are often categorized as F-listed hazardous wastes.[9][10] Therefore, this compound and any materials contaminated with it (e.g., pipette tips, weighing boats, contaminated paper towels) must be segregated into a designated "Halogenated Organic Waste" container.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene from the laboratory.

Step 1: Waste Collection at the Source

  • All waste materials, including neat compound, solutions, and contaminated consumables, must be collected at the point of generation.

  • Use a dedicated, chemically compatible waste container, preferably glass or polyethylene, for liquid waste. Solid waste should be collected in a separate, clearly marked container.

Step 2: Container Labeling

  • The waste container must be labeled immediately upon the first addition of waste.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "2-(Difluoromethoxy)-1-fluoro-4-iodobenzene" and any other components in the waste stream.

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., "Irritant," "Toxic").

    • The date of initial waste accumulation.

Step 3: Temporary Storage in the Laboratory

  • Waste containers must be kept tightly closed when not in use.[3][11]

  • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • The storage area must have secondary containment, such as a spill pallet or tray, capable of holding the contents of the largest container.[12]

  • Store away from incompatible materials, particularly strong oxidizing agents.[3]

Step 4: Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the disposal of 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal start Start: Generation of Waste assess Hazard Assessment (Consult SDS of Analog Compounds) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate Is the waste halogenated? (2-(Difluoromethoxy)-1-fluoro-4-iodobenzene) ppe->segregate halogenated_bin Collect in Designated 'Halogenated Organic Waste' Container segregate->halogenated_bin Yes non_halogenated_bin Collect in 'Non-Halogenated Waste' Container segregate->non_halogenated_bin No label_waste Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) halogenated_bin->label_waste store_waste Store in Satellite Accumulation Area (Closed Container, Secondary Containment) label_waste->store_waste request_pickup Request Pickup from Environmental Health & Safety (EH&S) store_waste->request_pickup transport Transport to Central Hazardous Waste Facility request_pickup->transport end Final Disposal via Certified Vendor (e.g., Incineration) transport->end

Caption: Disposal workflow for 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene.

Step 5: Arranging for Final Disposal

  • Once the waste container is full, or if waste has been accumulated for a specified period (typically 90-180 days, check institutional and local regulations), arrange for its removal.

  • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Do not attempt to transport the waste off-site yourself. Transportation of hazardous waste is regulated and requires trained personnel.[13]

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Alert personnel in the immediate area and evacuate if necessary.

  • If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

  • For small spills, and if you are trained to do so, contain the spill using an inert absorbent material like vermiculite or sand.[14]

  • Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

In Case of Personal Exposure:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]

  • Inhalation : Move the individual to fresh air.[3]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[3]

In all cases of exposure, seek immediate medical attention and provide the medical personnel with the name of the chemical and any available hazard information.

Conclusion

The responsible management of chemical waste is a cornerstone of scientific integrity and professional practice. By adhering to this comprehensive disposal guide for 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene, researchers and scientists can mitigate risks, ensure a safe laboratory environment, and uphold their commitment to environmental stewardship.

References

  • Vertex AI Search. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines - CDMS.
  • Vertex AI Search. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Vertex AI Search. (2025, December 16). OSHA Rules for Hazardous Chemicals - DuraLabel Resources.
  • Vertex AI Search. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Vertex AI Search. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage?.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - 1,4-Difluorobenzene.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Thermo Fisher Scientific. (2011, June 24). SAFETY DATA SHEET - 1-Iodo-4-(trifluoromethoxy)benzene.
  • Cheméo. (n.d.). Chemical Properties of 2,4-Difluoroiodobenzene (CAS 2265-93-2).
  • Benchchem. (n.d.). Proper Disposal of 2-Chloro-1,3-difluoro-4-iodobenzene: A Guide for Laboratory Professionals.
  • (2011, December 15). SAFETY DATA SHEET - 1,2-Difluoro-4-iodobenzene.
  • (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • Apollo Scientific. (n.d.). Iodobenzene - Safety Data Sheet.
  • Chem-Impex. (n.d.). 2,4-Difluoro-1-iodobenzene.
  • PubChem. (n.d.). 1-(Difluoromethoxy)-4-iodobenzene.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • U.S. Environmental Protection Agency. (2024, August 28). Disposal Guidance | I-WASTE DST.
  • University of Wisconsin Oshkosh. (n.d.). UWO Guide to Classifying Unwanted Materials.
  • ResearchGate. (n.d.). (PDF) Halogenated Aromatic Compounds.
  • New England Disposal Technologies. (2024, April 15). Household Solvents: Hazards and Disposal Options.
  • U.S. Department of Energy. (1983, September 20). Process for removing halogenated aliphatic and aromatic compounds from petroleum products (Patent).
  • Cornell Law School. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
  • New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet.
  • European Chemicals Agency. (2025, November 9). Iodine - Substance Information.
  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET - p-Fluoroiodobenzene 99%.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.